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  • Product: 2-amino-5-chloro-N-phenylbenzamide
  • CAS: 15949-49-2

Core Science & Biosynthesis

Foundational

physicochemical properties of 2-amino-5-chloro-N-phenylbenzamide

An In-Depth Technical Guide to the Physicochemical Properties of 2-amino-5-chloro-N-phenylbenzamide Introduction: Situating a Niche Molecule in Chemical Space 2-amino-5-chloro-N-phenylbenzamide is an aromatic amide deriv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-amino-5-chloro-N-phenylbenzamide

Introduction: Situating a Niche Molecule in Chemical Space

2-amino-5-chloro-N-phenylbenzamide is an aromatic amide derivative whose structural complexity suggests a range of potential applications, particularly in medicinal chemistry and materials science. Its architecture combines a substituted aniline moiety with a benzamide core, making it a valuable intermediate for synthesizing more complex heterocyclic systems. While comprehensive, peer-reviewed data on this specific molecule is not abundant, a robust understanding of its physicochemical properties can be constructed by examining its core structural components and analyzing data from closely related, well-characterized chemical analogs.

This guide provides a technical framework for researchers and drug development professionals to understand, characterize, and utilize 2-amino-5-chloro-N-phenylbenzamide. We will delve into its fundamental properties, outline authoritative analytical methodologies for its characterization, and provide detailed experimental protocols that are designed to be self-validating. The insights are synthesized from established data on parent structures like 2-amino-5-chlorobenzamide and N-phenylbenzamide, providing a predictive and practical foundation for laboratory work.

Molecular Identity and Core Physicochemical Properties

The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. The table below summarizes the core identifiers and physicochemical parameters for 2-amino-5-chloro-N-phenylbenzamide. Where direct experimental data is unavailable, values are estimated based on its structural analogs.

PropertyValue / DescriptionSource / Basis
IUPAC Name 2-amino-5-chloro-N-phenylbenzamide-
CAS Number Not assigned. A placeholder entry exists.[1]
Molecular Formula C₁₃H₁₁ClN₂OCalculated
Molecular Weight 246.70 g/mol Calculated
Appearance Expected to be a crystalline solid, potentially off-white to yellow.Analog Comparison[2][3]
Melting Point Estimated: >160°C. The parent N-phenylbenzamide melts at 161-163°C.[4] The related 2-amino-5-chlorobenzamide melts at 171-172°C.[5][4][5]
Boiling Point Not experimentally determined. High due to amide and aromatic functionalities.-
Solubility Predicted to be practically insoluble in water.[6] Likely soluble in polar organic solvents such as DMSO, DMF, and hot ethanol or benzene.[7][8][6][7][8]
pKa Not experimentally determined. The amino group (NH₂) would be weakly basic, while the amide proton (NH) is very weakly acidic.[9]
logP (Predicted) Not experimentally determined. The presence of the phenyl group and chlorine atom suggests a higher lipophilicity compared to simpler benzamides.-

Synthesis and Purification Strategy

A plausible and efficient synthesis of 2-amino-5-chloro-N-phenylbenzamide involves the amidation of a 2-amino-5-chlorobenzoic acid derivative with aniline. This approach is standard for benzanilide formation and offers high yields.

Proposed Synthetic Workflow

The primary route involves activating the carboxylic acid of 2-amino-5-chlorobenzoic acid, typically by converting it to an acid chloride with thionyl chloride (SOCl₂), followed by a reaction with aniline. This method is direct and leverages readily available starting materials.[10]

Synthetic_Workflow A 2-amino-5-chlorobenzoic acid C 2-amino-5-chloro-benzoyl chloride (Intermediate) A->C + SOCl₂ B Thionyl Chloride (SOCl₂) E 2-amino-5-chloro-N-phenylbenzamide (Crude Product) C->E + Aniline D Aniline F Recrystallization (e.g., from Ethanol/Water) E->F Purification G Purified Product F->G

Caption: Proposed synthesis and purification workflow.

Purification Protocol: Recrystallization

The rationale behind choosing recrystallization is its effectiveness in removing unreacted starting materials and by-products from a solid crude product. A solvent system like ethanol/water is ideal, where the compound is soluble in hot ethanol but sparingly soluble upon the addition of a co-solvent (water) or upon cooling, allowing for the formation of pure crystals.

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If the solution is colored, add a small amount of activated carbon and heat for a short period to adsorb impurities.[5]

  • Filter the hot solution to remove the activated carbon and any insoluble matter.

  • Slowly add water to the hot filtrate until the solution becomes faintly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.

  • Dry the crystals under a vacuum to remove residual solvent.

Analytical Characterization: A Multi-Technique Approach

Definitive characterization requires a combination of chromatographic and spectroscopic methods. This ensures the confirmation of the molecule's identity, purity, and structural integrity.

Analytical Workflow Overview

A logical workflow ensures that each analytical step builds upon the last, from initial purity assessment to final structural confirmation.

Analytical_Workflow Sample Sample Received HPLC Purity & Impurity Profile (RP-HPLC) Sample->HPLC MS Molecular Weight Confirmation (Mass Spectrometry) HPLC->MS >98% Pure? NMR Structural Elucidation (¹H & ¹³C NMR) MS->NMR IR Functional Group ID (FTIR Spectroscopy) NMR->IR Report Certificate of Analysis IR->Report

Caption: A standard workflow for analytical characterization.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical intermediates and active ingredients. A reverse-phase (RP-HPLC) method is the logical choice due to the aromatic and moderately polar nature of the target molecule.

  • Rationale for Method Choice: A C18 column is selected for its excellent retention and separation of aromatic compounds. A gradient elution with acetonitrile and water allows for the separation of impurities with a wide range of polarities. UV detection is highly effective because the multiple aromatic rings in the molecule provide strong chromophores.[11]

  • Expected Outcome: A primary peak corresponding to 2-amino-5-chloro-N-phenylbenzamide, with purity typically calculated as the area percentage of the main peak relative to all peaks in the chromatogram.

Spectroscopic Analysis

NMR provides the most definitive structural information by mapping the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

  • ¹H NMR: Key expected signals include:

    • A broad singlet for the two protons of the primary amine (-NH₂).

    • A singlet for the amide proton (-NH-), which may be broadened.

    • A series of multiplets in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the protons on the two phenyl rings. The substitution pattern will lead to characteristic splitting.[5]

  • ¹³C NMR: Expected signals would include:

    • A signal for the carbonyl carbon (C=O) in the range of 160-170 ppm.[12]

    • Multiple signals in the aromatic region (110-150 ppm).

IR spectroscopy is a rapid and reliable method for identifying the key functional groups present in the molecule.

  • Expected Characteristic Peaks:

    • N-H Stretching: Two distinct bands around 3300-3500 cm⁻¹ for the primary amine (-NH₂), and a separate band for the amide N-H.[10]

    • C=O Stretching: A strong, sharp absorption band around 1630-1680 cm⁻¹ for the amide carbonyl group.[12]

    • C-Cl Stretching: A signal in the fingerprint region, typically around 600-800 cm⁻¹.[10] The NIST Chemistry WebBook provides reference spectra for the related 2-amino-5-chlorobenzamide which can serve as a valuable comparison.[13][14]

MS is used to confirm the molecular weight of the compound.

  • Rationale for Method Choice: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amides, which minimizes fragmentation and clearly shows the molecular ion.

  • Expected Outcome: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 247.7. The isotopic pattern of chlorine (a ~3:1 ratio of ³⁵Cl to ³⁷Cl) would result in a corresponding [M+H+2]⁺ peak at m/z 249.7, providing definitive confirmation of the presence of one chlorine atom.

Detailed Experimental Protocols

The following protocols are designed to be robust and self-validating, providing researchers with a clear methodology for in-house analysis.

Protocol: Purity Determination by Reverse-Phase HPLC
  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of acetonitrile or methanol to create a 1 mg/mL stock solution.

    • Dilute 1:10 with a 50:50 mixture of Mobile Phase A and B for a final concentration of 0.1 mg/mL.

  • Chromatographic Run:

    • Equilibrate the column with 95% A / 5% B for at least 15 minutes.

    • Inject 10 µL of the prepared sample.

    • Run the following gradient:

      • 0-2 min: 5% B

      • 2-15 min: Ramp linearly from 5% to 95% B.

      • 15-18 min: Hold at 95% B.

      • 18-20 min: Return to 5% B and re-equilibrate.

  • Data Analysis:

    • Integrate all peaks.

    • Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Conclusion

2-amino-5-chloro-N-phenylbenzamide is a molecule with significant potential as a chemical intermediate. While direct experimental data for this specific compound is limited, this guide has established a robust framework for its synthesis, purification, and comprehensive characterization. By leveraging established knowledge of its structural analogs, researchers can confidently approach its study. The analytical workflows and protocols detailed herein provide a clear, scientifically grounded path to verifying its identity and purity, enabling its effective use in drug discovery and materials science research.

References

  • PubChem. 2-Amino-5-chlorobenzophenone. National Center for Biotechnology Information. [Link]

  • Google Patents. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.
  • PubMed. [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. National Center for Biotechnology Information. [Link]

  • Wikipedia. 2-Amino-5-chlorobenzophenone. Wikimedia Foundation. [Link]

  • NIST. 2-Amino-5-chlorobenzamide - Infrared Spectrum. National Institute of Standards and Technology. [Link]

  • ResearchGate. The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. ResearchGate. [Link]

  • NIST. 2-Amino-5-chlorobenzamide. National Institute of Standards and Technology. [Link]

  • PrepChem.com. Synthesis of 2-amino-5-chlorobenzophenone. PrepChem.com. [Link]

  • Supporting Information. Transamidation of benzamide with 2-amino-5-chloro benzophenone. [Link]

  • ChemBK. N-phenylbenzamide. ChemBK. [Link]

  • NIST. 2-Amino-5-chlorobenzamide. National Institute of Standards and Technology. [Link]

  • PubChem. 2-Amino-5-chloro-2'-fluorobenzophenone. National Center for Biotechnology Information. [Link]

  • R. Williams. pKa Data Compiled by R. Williams. [Link]

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Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 2-amino-5-chloro-N-phenylbenzamide

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Solid-State Landscape of a Novel Benzamide Derivative In the journey of drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solid-State Landscape of a Novel Benzamide Derivative

In the journey of drug development, understanding the solid-state properties of an active pharmaceutical ingredient (API) is not merely a regulatory checkbox; it is a fundamental pillar supporting the safety, efficacy, and manufacturability of the final drug product. This guide is designed to provide a comprehensive framework for characterizing the thermodynamic stability of a novel benzamide derivative, 2-amino-5-chloro-N-phenylbenzamide. While specific experimental data for this compound is not yet publicly available, the principles and methodologies outlined herein are derived from extensive experience with similar small molecules and are grounded in established pharmaceutical science. Our focus will be on not just the "how" but, more critically, the "why" behind each experimental choice, empowering you to build a robust and scientifically sound stability profile.

The Principle of Polymorphism and Its Critical Impact

Many pharmaceutical compounds, including benzamide derivatives, can exist in multiple crystalline forms, a phenomenon known as polymorphism.[1][2][3][4] These different crystal forms, or polymorphs, have the same chemical composition but differ in their three-dimensional arrangement in the crystal lattice.[2][3] This seemingly subtle difference can have profound consequences on a drug's physicochemical properties, including:

  • Solubility and Dissolution Rate: Different polymorphs can exhibit varying solubilities, which directly impacts the drug's dissolution rate and, consequently, its bioavailability.[1][2]

  • Melting Point: Each polymorph will have a unique melting point. The most stable polymorph generally has the highest melting point.[2]

  • Chemical and Physical Stability: One polymorph will be the most thermodynamically stable under a given set of conditions, while others are metastable and can convert to the more stable form over time.[2][4]

  • Mechanical Properties: Properties like flowability and compressibility, which are crucial for tablet manufacturing, can differ between polymorphs.[2]

The uncontrolled conversion of a metastable polymorph to a more stable, and often less soluble, form during manufacturing or storage can lead to a significant loss of therapeutic efficacy and is a major risk in drug development. Therefore, a thorough investigation of the polymorphic landscape and the thermodynamic stability of each form is paramount.

A Phased Approach to Thermodynamic Stability Assessment

A comprehensive evaluation of the thermodynamic stability of 2-amino-5-chloro-N-phenylbenzamide should be approached in a systematic, multi-faceted manner. The following workflow outlines the key stages of this investigation.

Thermodynamic Stability Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Polymorph Screening cluster_2 Phase 3: Thermodynamic Stability Determination cluster_3 Phase 4: Stability Under Stress Initial_Synthesis Synthesis & Purification of 2-amino-5-chloro-N-phenylbenzamide Initial_Characterization Preliminary Solid-State Characterization (XRPD, Microscopy) Initial_Synthesis->Initial_Characterization Polymorph_Screen Systematic Polymorph Screen (Various Solvents, Temperatures, etc.) Initial_Characterization->Polymorph_Screen Identify_Forms Identification of Crystalline Forms (XRPD, DSC, TGA) Polymorph_Screen->Identify_Forms DSC_Analysis Differential Scanning Calorimetry (DSC) Identify_Forms->DSC_Analysis TGA_Analysis Thermogravimetric Analysis (TGA) Identify_Forms->TGA_Analysis Solubility_Studies Kinetic & Thermodynamic Solubility Studies Identify_Forms->Solubility_Studies Forced_Degradation Forced Degradation Studies (Heat, Humidity, Light) DSC_Analysis->Forced_Degradation TGA_Analysis->Forced_Degradation Solubility_Studies->Forced_Degradation Long_Term_Stability Long-Term Stability Studies (ICH Conditions) Forced_Degradation->Long_Term_Stability

Caption: A phased workflow for the comprehensive thermodynamic stability assessment of a new chemical entity.

Core Experimental Techniques: Protocols and Rationale

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC is a cornerstone technique for characterizing the thermal properties of a material.[5][6][7][8] It measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of melting points, glass transitions, and solid-solid phase transitions.[7][8]

Experimental Protocol: DSC Analysis of 2-amino-5-chloro-N-phenylbenzamide

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a standard aluminum DSC pan.

  • Instrument Setup:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its expected melting point (e.g., 250 °C) at a controlled heating rate (e.g., 10 °C/min).

    • Atmosphere: Use an inert nitrogen purge (e.g., 50 mL/min) to prevent oxidative degradation.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic (melting) and exothermic (crystallization, decomposition) events.

Causality Behind Experimental Choices:

  • Heating Rate: A standard rate of 10 °C/min is often used as a starting point. Slower rates can provide better resolution of thermal events, while faster rates can be used to minimize the conversion of metastable forms during the scan.[5]

  • Inert Atmosphere: An inert atmosphere is crucial to prevent oxidation of the sample at elevated temperatures, which would introduce an exothermic event that could mask other transitions.

  • Sample Mass: A small sample mass is used to ensure uniform temperature distribution within the sample and to minimize thermal lag.

Interpreting DSC Data for Polymorphs:

Different polymorphs will exhibit distinct melting points. The polymorph with the highest melting point is generally the most thermodynamically stable form.[2] Metastable forms may show complex thermal behavior, such as melting followed by recrystallization into a more stable form before finally melting at a higher temperature.

Hypothetical DSC Data for 2-amino-5-chloro-N-phenylbenzamide Polymorphs

Polymorphic FormOnset of Melting (°C)Peak Melting Point (°C)Enthalpy of Fusion (J/g)Observations
Form I180.5182.3120.4Sharp endotherm, likely the stable form.
Form II165.2167.895.7Melts, then an exotherm appears around 170°C, followed by a final melt at 182.1°C. Suggests conversion to Form I.
AmorphousN/AN/AN/AA glass transition may be observed at a lower temperature, followed by a broad crystallization exotherm.
Thermogravimetric Analysis (TGA): Assessing Thermal Stability and Composition

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9][10][11][12] It is invaluable for determining the thermal stability of a compound, identifying the presence of solvates or hydrates, and quantifying residual solvents.[9][11]

Experimental Protocol: TGA of 2-amino-5-chloro-N-phenylbenzamide

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 400 °C) at a controlled heating rate (e.g., 10 °C/min).

    • Atmosphere: Use an inert nitrogen purge (e.g., 50 mL/min).

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis: Analyze the TGA curve to identify the onset of decomposition and quantify any mass loss events.

Causality Behind Experimental Choices:

  • Heating Rate: A 10 °C/min heating rate provides a good balance between analysis time and resolution.

  • Atmosphere: An inert atmosphere is used to study the inherent thermal stability of the compound without the influence of oxidative degradation.

Interpreting TGA Data:

A sharp weight loss at a specific temperature indicates decomposition. For a pure, anhydrous, and non-solvated form of 2-amino-5-chloro-N-phenylbenzamide, there should be no significant weight loss until the onset of thermal decomposition. A weight loss at lower temperatures (e.g., below 100°C) could indicate the presence of residual solvent or water.

TGA_Interpretation cluster_0 TGA Thermogram Start Initial Mass (100%) Event1 Mass Loss Event (e.g., Desolvation) Start->Event1 Heating Plateau Stable Region Event1->Plateau Complete Desolvation Event2 Decomposition Plateau->Event2 Further Heating End Final Mass Event2->End Complete Decomposition

Caption: A simplified representation of a TGA thermogram showing different thermal events.

Solubility Studies: Linking Solid Form to Bioavailability

Solubility is a critical determinant of a drug's oral bioavailability.[1][13] The thermodynamically stable polymorph will have the lowest solubility, while metastable forms will be more soluble.[2][14] However, metastable forms can convert to the stable form in solution over time, leading to a decrease in concentration.[14] Therefore, both kinetic and thermodynamic solubility studies are essential.

Experimental Protocol: Thermodynamic Solubility of 2-amino-5-chloro-N-phenylbenzamide

  • Solvent Selection: Choose a relevant aqueous buffer (e.g., phosphate buffered saline, pH 7.4) and potentially biorelevant media.

  • Equilibration: Add an excess of the solid sample to the chosen solvent in a sealed vial.

  • Agitation: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sampling and Analysis: At various time points, withdraw an aliquot of the suspension, filter it to remove undissolved solids, and analyze the concentration of the dissolved drug using a suitable analytical method (e.g., HPLC-UV).

  • Solid Phase Analysis: After the experiment, recover the remaining solid and analyze it by XRPD to confirm that no phase transformation has occurred.[14]

Causality Behind Experimental Choices:

  • Excess Solid: Ensuring an excess of the solid phase is present is crucial for reaching equilibrium solubility.

  • Prolonged Equilibration: Sufficient time is needed for the dissolution process to reach a steady state.

  • Solid Phase Analysis: This is a critical step to confirm that the measured solubility corresponds to the initial solid form and not a more stable, less soluble form that may have precipitated during the experiment.[14]

Hypothetical Solubility Data for 2-amino-5-chloro-N-phenylbenzamide Polymorphs

Polymorphic FormThermodynamic Solubility in PBS pH 7.4 at 37°C (µg/mL)Solid Form After Equilibration
Form I15.2Form I
Form II25.8 (initially), decreases to 15.5 after 24hForm I
Amorphous45.1 (initially), rapidly decreases to 15.3 within hoursForm I

The Interplay of Structure and Stability in Benzamides

The thermodynamic stability of benzamide derivatives is influenced by a delicate balance of intermolecular interactions within the crystal lattice.[15][16][17] These interactions include:

  • Hydrogen Bonding: The amide and amino groups in 2-amino-5-chloro-N-phenylbenzamide are capable of forming strong hydrogen bonds, which are major contributors to crystal lattice energy.

  • π-π Stacking: The phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal structure.[16]

  • Halogen Bonding: The chlorine atom can participate in halogen bonding, which can also influence crystal packing.

Substituents on the phenyl rings can significantly impact these interactions and, consequently, the relative stability of different polymorphs.[17][18] For instance, the position and nature of substituents can alter the hydrogen bonding network and the efficiency of π-π stacking.

Conclusion: A Roadmap to a Stable and Developable Drug Candidate

The comprehensive thermodynamic stability assessment of 2-amino-5-chloro-N-phenylbenzamide is a critical endeavor in its development as a potential therapeutic agent. By systematically investigating its polymorphic landscape and quantifying the thermodynamic relationships between different solid forms using techniques such as DSC, TGA, and solubility studies, we can mitigate the risks associated with solid-form changes. This in-depth understanding will not only satisfy regulatory requirements but also provide the foundational knowledge necessary to ensure the consistent quality, safety, and efficacy of the final drug product. The journey from a promising molecule to a life-changing medicine is paved with meticulous science, and a thorough characterization of its solid-state properties is an indispensable part of that journey.

References

  • Vertex AI Search. (n.d.). Polymorphism and its importance in pharmaceutical industry | Crystallography Class Notes.
  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!.
  • IntechOpen. (n.d.). Polymorphism: The Phenomenon Affecting the Performance of Drugs.
  • All About Drugs. (n.d.). Polymorphism.
  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.
  • ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.
  • ResearchGate. (2025, August 5). Application of thermogravimetry in analysis of selected active pharmaceutical ingredients and excipients.
  • ResolveMass Laboratories. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS.
  • ResolveMass Laboratories. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications.
  • MDPI. (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products.
  • ATA Scientific. (n.d.). CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY.
  • News-Medical.Net. (n.d.). Differential Scanning Calorimetry of Pharmaceuticals.
  • ResearchGate. (n.d.). Impact of nicotinamide content on the stability of benzamide forms I....
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • PharmaGuru. (2026, January 11). Thermogravimetric Analysis (TGA) in Drug Development: Learn Easily with 7 FAQs and 3 Case Studies.
  • ACS Publications. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • PubMed. (2022, February 8). Crystal structures of N-[4-(tri-fluoro-meth-yl)phen-yl]benzamide and N-(4-meth-oxy-phen-yl)benz-amide at 173 K: a study of the energetics of conformational changes due to crystal packing.
  • PMC. (n.d.). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing.
  • ResearchGate. (2025, August 6). Making Benzamide Cocrystals with Benzoic Acids: The Influence of Chemical Structure | Request PDF.
  • ResearchGate. (n.d.). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III.
  • ChemicalBook. (n.d.). 2-amino-5-chloro-N-phenylbenzamide.
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • Creative Biolabs. (n.d.). Thermodynamic Solubility Testing Service.
  • ResearchGate. (2025, August 5). Thermodynamic and structural aspects of hydroxybenzamide molecular crystals study.
  • ResearchGate. (2025, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which.
  • ACS Publications. (2018, September 7). Estimation of the Solubility of Metastable Polymorphs: A Critical Review.
  • NIST. (n.d.). 2-Amino-5-chlorobenzamide.
  • ResearchGate. (2025, August 7). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives.
  • ResearchGate. (2018, February 13). Synthesis and stability of strongly acidic benzamide derivatives.
  • PMC. (2018, February 27). Synthesis and stability of strongly acidic benzamide derivatives.
  • PMC. (n.d.). Formation Thermodynamics of Carbamazepine with Benzamide, Para-Hydroxybenzamide and Isonicotinamide Cocrystals: Experimental and Theoretical Study.
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Foundational

An In-depth Technical Guide to the Solubility Profile of 2-amino-5-chloro-N-phenylbenzamide

Abstract This technical guide provides a comprehensive analysis of the solubility profile of 2-amino-5-chloro-N-phenylbenzamide, a key intermediate in various synthetic pathways. Understanding the solubility of this comp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 2-amino-5-chloro-N-phenylbenzamide, a key intermediate in various synthetic pathways. Understanding the solubility of this compound in both aqueous and organic media is paramount for its efficient use in research and development, particularly in the pharmaceutical and chemical industries. This document delves into the theoretical principles governing its solubility, presents qualitative and analogous quantitative data, and provides detailed experimental protocols for its empirical determination. The interplay of the compound's functional groups—the aromatic amine, the amide linkage, the chloro substituent, and the N-phenyl ring—is examined to provide a holistic understanding of its behavior in different solvent systems. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this molecule's physicochemical properties.

Introduction: The Significance of Solubility in Chemical Synthesis and Drug Development

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that dictates its handling, formulation, bioavailability, and overall utility.[1] For a molecule like 2-amino-5-chloro-N-phenylbenzamide, which serves as a building block in the synthesis of more complex molecules, its solubility profile governs the choice of reaction solvents, purification methods (such as crystallization), and formulation strategies.

The molecular structure of 2-amino-5-chloro-N-phenylbenzamide, with its combination of polar and non-polar moieties, suggests a nuanced solubility behavior. The presence of two aromatic rings and a chlorine atom imparts significant hydrophobicity, while the amino and amide groups provide sites for hydrogen bonding.[1] This guide will dissect these structural contributions to provide a predictive and explanatory framework for its solubility.

Physicochemical Properties Influencing Solubility

While experimental data for 2-amino-5-chloro-N-phenylbenzamide is not widely available in public literature, we can infer its properties based on its structural components and data from analogous compounds.

  • Molecular Structure: C₁₃H₁₁ClN₂O

  • Molecular Weight: 246.70 g/mol

  • Key Functional Groups:

    • Primary Aromatic Amine (-NH₂): This group can act as a hydrogen bond donor and acceptor, contributing to solubility in polar protic solvents. Its basicity will also influence pH-dependent solubility in aqueous media.

    • Secondary Amide (-CONH-): The amide linkage is polar and can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O).[2]

    • Chloro Substituent (-Cl): This electron-withdrawing group increases the molecule's polarity but also contributes to its overall lipophilicity.

    • N-phenyl Group: The additional phenyl ring significantly increases the non-polar surface area of the molecule, thereby increasing its hydrophobicity and favoring solubility in non-polar organic solvents.

The interplay of these groups dictates the molecule's overall polarity and its ability to interact with different solvent molecules, a concept often summarized by the adage "like dissolves like."[3][4][5][6][7][8]

Predicted Solubility Profile

Based on the structural analysis and data from similar benzamide derivatives, a qualitative solubility profile for 2-amino-5-chloro-N-phenylbenzamide can be predicted.

Table 1: Predicted Qualitative Solubility in Various Solvent Classes
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, Phosphate-Buffered Saline (PBS) pH 7.4Poorly Soluble The substantial hydrophobicity from the two aromatic rings and the chloro group is expected to outweigh the polar contributions of the amino and amide functionalities.[1]
Polar Protic Methanol, EthanolSparingly to Moderately Soluble The amino and amide groups can form hydrogen bonds with the hydroxyl groups of these solvents, facilitating dissolution. However, the large non-polar scaffold will limit high solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetoneSoluble to Freely Soluble These solvents can effectively solvate the polar amide group and interact with the aromatic rings, without the competing hydrogen bond network present in water, leading to favorable dissolution.
Non-Polar Toluene, HexaneSlightly Soluble to Insoluble The molecule possesses significant polarity from the amide and amino groups, which will hinder its interaction with non-polar solvents.

To provide a more quantitative perspective, the following table presents experimental solubility data for the parent compound, benzamide, in several solvents. This data serves as a baseline, with the understanding that the chloro and N-phenyl substituents on 2-amino-5-chloro-N-phenylbenzamide will generally decrease aqueous solubility and increase solubility in less polar organic solvents.

Table 2: Experimental Solubility of Benzamide in Various Solvents at 298.15 K
SolventMolar Fraction Solubility (x10³)
Water1.8
Acetonitrile12.1
Ethyl Acetate46.8
Methanol239.1
Ethanol148.9
Acetone224.7

Data adapted from a study on benzamide solubility.

The data for benzamide clearly illustrates its much greater solubility in polar organic solvents compared to water, a trend that is expected to hold true for its N-phenyl derivative.

The Science Behind the Solubility Profile: A Deeper Dive

The solubility of a solute in a solvent is governed by the thermodynamics of the dissolution process, specifically the Gibbs free energy change (ΔG). Dissolution is favored when ΔG is negative, which is a function of the enthalpy (ΔH) and entropy (ΔS) of mixing. In simpler terms, a solute dissolves well in a solvent if the energy required to break the solute-solute and solvent-solvent interactions is compensated by the energy released from the formation of new solute-solvent interactions.

The Role of Polarity and "Like Dissolves Like"

Polar solvents, like water and ethanol, have significant dipole moments and can form strong intermolecular forces, such as hydrogen bonds.[9] Polar solutes, which also have polar bonds and dipole moments, can favorably interact with these solvents. Non-polar solvents, like hexane, are characterized by weak van der Waals forces.

2-amino-5-chloro-N-phenylbenzamide is a polar molecule due to its amine and amide groups. Therefore, it is predicted to be more soluble in polar solvents than in non-polar ones.[3][4][5][6][7][8]

Hydrogen Bonding

The primary amine and the secondary amide groups in 2-amino-5-chloro-N-phenylbenzamide are capable of both donating and accepting hydrogen bonds. This is a key factor in its solubility in protic solvents like alcohols. The solvent's hydroxyl group can interact with the lone pairs on the nitrogen and oxygen atoms of the solute, and the amine/amide N-H protons can interact with the solvent's oxygen.

G cluster_solute 2-amino-5-chloro-N-phenylbenzamide cluster_solvent Polar Protic Solvent (e.g., Ethanol) solute R-NH-C(=O)-R' solvent1 H-O-R'' solute->solvent1 H-bond Acceptor (C=O) solvent2 H-O-R'' solute->solvent2 H-bond Donor (N-H)

Caption: Hydrogen bonding between the amide group and a polar protic solvent.

Influence of the N-phenyl and Chloro Groups

The addition of the N-phenyl group compared to a simple benzamide significantly increases the molecule's size and non-polar character. This large hydrophobic surface disrupts the hydrogen-bonding network of water, making dissolution in aqueous media less favorable. The chloro group, while being electron-withdrawing and contributing to the bond dipoles, is also lipophilic, further reducing water solubility.

Experimental Determination of Solubility

To obtain definitive solubility data, experimental measurement is essential. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[10][11]

The Shake-Flask Method: A Step-by-Step Protocol

This method involves adding an excess of the solid compound to a known volume of the solvent and agitating the mixture until equilibrium is reached.

Materials:

  • 2-amino-5-chloro-N-phenylbenzamide (solid)

  • Selected solvents (e.g., water, methanol, ethanol, acetone, DMSO)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid 2-amino-5-chloro-N-phenylbenzamide to a series of vials. The excess should be visually apparent to ensure saturation.

  • Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[12][13]

  • Phase Separation: After shaking, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles. This step is crucial to prevent artificially high results.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method against a standard curve of known concentrations.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

G A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Equilibrate on Shaker (24-48h at constant T) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant D->E F Dilute Sample E->F G Analyze by HPLC/UV-Vis F->G H Calculate Solubility G->H

Caption: Experimental workflow for the shake-flask solubility assay.

Conclusion

The solubility profile of 2-amino-5-chloro-N-phenylbenzamide is a complex interplay of its structural features. Its large, hydrophobic framework, conferred by the two phenyl rings and the chloro-substituent, renders it poorly soluble in aqueous media. Conversely, the presence of hydrogen-bonding amine and amide groups allows for significant solubility in polar organic solvents, particularly aprotic solvents like DMSO and DMF, and moderate solubility in polar protic solvents like methanol and ethanol. For precise applications, the experimental determination of its solubility via the shake-flask method is strongly recommended. A thorough understanding of this solubility behavior is essential for optimizing its use in synthetic chemistry and for the development of any potential downstream applications.

References

  • Vertex AI Search. (n.d.). Solubility and Polarity.
  • Fiveable. (2025, September 15). Like Dissolves Like Definition - Inorganic Chemistry I Key Term.
  • The Fountain Magazine. (2016, January 15). Like Dissolves Like.
  • Introductory Chemistry. (n.d.). Solubility.
  • RMIT University. (n.d.). Solubility - Learning Lab.
  • Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry Behind Solubility.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • BenchChem. (n.d.). Technical Guide: Solubility and Physicochemical Properties of 2-Amino-5-chloropyridine-3-sulfonamide.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like.
  • CymitQuimica. (n.d.). CAS 5202-85-7: 2-Amino-5-chlorobenzamide.
  • ResearchGate. (2025, August 10). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.
  • Pharmaceutical Sciences. (2024, February 15).
  • BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.
  • ChemicalBook. (n.d.). 2-[[(2-amino-5-chlorophenyl)phenylmethylene]amino]ethanol.
  • MDPI. (2022, May 22). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide.
  • ResearchGate. (n.d.).
  • Benchchem. (n.d.). Solubility profile of 4-amino-N-(2-chlorophenyl)benzamide in aqueous and organic solvents.
  • Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Supporting Information. (n.d.). Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC) between NH and CH bonds.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • The Journal of Biological Chemistry. (n.d.). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions.
  • PubChem. (n.d.). 2-Amino-5-chlorobenzophenone.
  • Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-chlorobenzophenone 98 719-59-5.
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.). 2-Amino-5-chlorobenzophenone | 719-59-5.
  • Sigma-Aldrich. (n.d.). (2-amino-5-chlorophenyl)(phenyl)methanol AldrichCPR.
  • Science Ready. (n.d.). All You Need to Know About Amines & Amides | HSC Chemistry.
  • CORA. (n.d.). Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal.
  • USP Store. (n.d.). 2-Amino-5-chlorobenzophenone (25 mg).
  • Google Patents. (n.d.). CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.
  • NIST WebBook. (n.d.). Benzophenone, 2-amino-5-chloro-.
  • ResearchGate. (2018, October 1). (PDF) 2-Amino-5-chlorobenzophenone.
  • EPA. (n.d.). 2-amino-5-bromobenzenesulfonamide Properties.

Sources

Exploratory

toxicity and safety data sheet (SDS) for 2-amino-5-chloro-N-phenylbenzamide

Safety, Synthesis, and Handling Protocols for Drug Development Abstract This technical guide provides a comprehensive safety and handling framework for 2-amino-5-chloro-N-phenylbenzamide (CAS: 15949-49-2), a critical int...

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Synthesis, and Handling Protocols for Drug Development

Abstract

This technical guide provides a comprehensive safety and handling framework for 2-amino-5-chloro-N-phenylbenzamide (CAS: 15949-49-2), a critical intermediate in the synthesis of quinazolinones and bioactive heterocyclic compounds. Designed for researchers in medicinal chemistry, this document synthesizes physicochemical data, inferred toxicological profiles based on Structure-Activity Relationships (SAR), and validated experimental protocols. It moves beyond standard SDS reporting to explain the causality of hazards and the logic behind safety controls.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Before handling, verification of the chemical identity is paramount to avoid confusion with structurally similar benzodiazepine precursors like 2-amino-5-chlorobenzophenone.

ParameterData
Chemical Name 2-Amino-5-chloro-N-phenylbenzamide
Synonyms 2-Amino-5-chlorobenzanilide; 4-chloro-2-(phenylcarbamoyl)aniline
CAS Number 15949-49-2
Molecular Formula C₁₃H₁₁ClN₂O
Molecular Weight 246.69 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Melting Point 169–171 °C (Lit.)

Hazard Identification & GHS Classification

Note: While specific in vivo toxicity data for CAS 15949-49-2 is limited in public registries, the hazard profile below is derived from validated "read-across" data of its structural analog, 2-amino-5-chlorobenzamide (CAS 5202-85-7), and the aniline moiety.

GHS Label Elements

Signal Word: WARNING

Hazard Statements (H-Codes)
CodeHazard StatementMechanistic Insight
H302 Harmful if swallowedMetabolism of the amide bond releases aniline derivatives, which can induce methemoglobinemia at high doses.
H315 Causes skin irritationLipophilic nature allows partial dermal penetration, causing local inflammation.
H319 Causes serious eye irritationCrystalline dust acts as a mechanical abrasive and chemical irritant to mucous membranes.
H335 May cause respiratory irritationFine particulates trigger macrophage response in alveolar tissues.
Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do.[1][2] Continue rinsing.[1][2]

Toxicological Profile & Mechanism of Action

Acute Toxicity
  • Oral: Predicted LD50 (Rat) > 500 mg/kg but < 2000 mg/kg (Category 4).

  • Dermal: Irritation is the primary concern. Systemic toxicity via skin absorption is lower but possible upon prolonged exposure to solutions (e.g., in DMSO).

Metabolic Activation & Chronic Risks

The toxicity of benzanilides is often driven by metabolic hydrolysis.

  • Hydrolysis: The amide bond is cleaved by hepatic amidases.

  • Metabolites:

    • 2-Amino-5-chlorobenzoic acid: Generally low toxicity, rapidly excreted.

    • Aniline:[3] A known hematotoxin. While the N-phenyl group in this compound is substituted, metabolic breakdown can yield aniline-like species that carry a risk of methemoglobinemia (oxidation of hemoglobin Fe2+ to Fe3+), reducing oxygen transport.

Carcinogenicity/Mutagenicity
  • Ames Test: Analogous anthranilamides often test negative in standard Salmonella typhimurium strains, but caution is advised due to the aniline substructure.

  • IARC Status: Not listed. However, aniline (a potential metabolite) is Group 3 (Not classifiable as to carcinogenicity to humans).

Safe Handling & Engineering Controls

Engineering Controls
  • Primary: Weigh and handle all solid powder inside a fume hood or ventilated enclosure (HEPA filtered).

  • Secondary: Use anti-static weighing boats to prevent dust dispersion (benzamides are often electrostatic).

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Nitrile (min 0.11 mm thick)Provides excellent resistance to solid particulates and short-term protection against common solvents like DCM used in synthesis.
Respirator N95 (US) or P2 (EU)Required only if handling outside a fume hood (not recommended).
Eye Protection Chemical Safety GogglesSafety glasses are insufficient if fine dust is generated; goggles seal the eyes from airborne particulates.

Experimental Protocol: Synthesis & Purification

Objective: Synthesize 2-amino-5-chloro-N-phenylbenzamide via EDCI coupling. This route avoids the use of thionyl chloride, reducing the risk of generating corrosive HCl gas.

Reaction Scheme

The synthesis involves the coupling of 2-amino-5-chlorobenzoic acid with aniline using a carbodiimide coupling agent.

SynthesisPathway Reactant1 2-Amino-5-chlorobenzoic acid (Solid) Intermediate O-Acylisourea Intermediate Reactant1->Intermediate Activation Reactant2 Aniline (Liquid) Reactant2->Intermediate Nucleophilic Attack Reagents EDCI / HOBt DCM, Et3N Reagents->Intermediate Product 2-Amino-5-chloro-N-phenylbenzamide (Precipitate) Intermediate->Product Amide Bond Formation

Figure 1: EDCI-mediated coupling pathway for the synthesis of 2-amino-5-chloro-N-phenylbenzamide.

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask, dissolve 2-amino-5-chlorobenzoic acid (5 mmol, ~0.86 g) in Dichloromethane (DCM) (25 mL).

  • Activation: Add EDCI (1.06 g, 5.5 mmol) and HOBt (0.74 g, 5.5 mmol). Stir at room temperature for 10 minutes to activate the carboxylic acid.

  • Addition: Add Aniline (450 µL, 5 mmol) followed by Triethylamine (Et3N) (1.7 mL, 12.5 mmol).

  • Reaction: Stir the mixture at room temperature overnight (approx. 12–16 hours). Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Work-up (Safety Critical):

    • Wash the reaction mixture with saturated NH₄Cl solution (2 x 20 mL) to quench unreacted coupling agents.

    • Wash with saturated NaHCO₃ (2 x 20 mL) to remove unreacted acid.

    • Wash with Brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) or recrystallize from Ethanol.

Emergency Response Protocols

First Aid Logic
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Reasoning: Dust can cause bronchospasm; immediate removal from the source stops the trigger.

  • Skin Contact: Wash with soap and copious water for 15 minutes. Reasoning: Lipophilic amides require surfactant (soap) for effective removal; water alone is insufficient.

  • Eye Contact: Rinse for 15 minutes, lifting eyelids. Reasoning: Mechanical removal of crystals is critical to prevent corneal abrasion.

Spill Management Workflow

SpillResponse Start Spill Detected Assess Assess Volume & Form (Powder vs Solution) Start->Assess PPE Don PPE: Nitrile Gloves, Goggles, N95 Assess->PPE Contain Cover with damp paper towel (Prevents dust generation) PPE->Contain Clean Scoop into HazMat Container Contain->Clean Decon Wipe surface with Ethanol/Water Clean->Decon

Figure 2: Standard Operating Procedure (SOP) for solid chemical spills.

References

  • Royal Society of Chemistry. (2014). Metal-free oxidative synthesis of quinazolinones via dual amination of sp3 C–H bonds (Supplementary Information). Chemical Communications. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). 2-Amino-5-chlorobenzamide (Structural Analog Data). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

High-Purity Synthesis of 2-Amino-5-chloro-N-phenylbenzamide: A Scalable Isatoic Anhydride Protocol

Abstract & Strategic Rationale This application note details a robust, scalable protocol for the synthesis of 2-amino-5-chloro-N-phenylbenzamide (CAS: 4424-17-3 analog). This scaffold is a critical pharmacophore in the d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This application note details a robust, scalable protocol for the synthesis of 2-amino-5-chloro-N-phenylbenzamide (CAS: 4424-17-3 analog). This scaffold is a critical pharmacophore in the development of GABA-A receptor modulators, quinazolinone-based antivirals, and agrochemicals.

The "Isatoic Advantage"

While this molecule can be synthesized via direct amide coupling of 2-amino-5-chlorobenzoic acid, that route is plagued by competitive self-coupling (oligomerization) and requires expensive coupling reagents (HATU, EDC).

This protocol utilizes the 5-chloroisatoic anhydride ring-opening strategy.

  • Causality: The reaction is driven to completion by the irreversible evolution of carbon dioxide (

    
    ).
    
  • Atom Economy: No activating agents are required; the anhydride moiety serves as an "internal" activation group.

  • Purity: The byproduct is a gas, simplifying workup to a precipitation step.

Reaction Pathway & Mechanism[1][2][3][4]

The synthesis proceeds via a nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the anhydride (C4), followed by decarboxylation.

ReactionPathway Reactants Reactants 5-Chloroisatoic Anhydride + Aniline Transition Nucleophilic Attack (Tetrahedral Intermediate) Reactants->Transition Reflux (101°C) Decarboxylation Decarboxylation (- CO2 Release) Transition->Decarboxylation Ring Opening Product Final Product 2-Amino-5-chloro-N-phenylbenzamide Decarboxylation->Product Irreversible

Figure 1: Mechanistic workflow of the isatoic anhydride ring-opening reaction.

Materials & Equipment

ComponentGrade/SpecRole
5-Chloroisatoic Anhydride >98% PurityElectrophile / Core Scaffold
Aniline ACS Reagent (>99%)Nucleophile
1,4-Dioxane AnhydrousReaction Solvent (High BP: 101°C)
Ethanol (95%) USP GradeRecrystallization Solvent
Deionized Water 18.2 MΩ·cmPrecipitation / Wash

Equipment:

  • 250 mL Round-bottom flask (RBF) with 24/40 joint.

  • Reflux condenser with drying tube (CaCl2) or

    
     balloon.
    
  • Magnetic stir plate and oil bath.

  • Vacuum filtration setup (Buchner funnel).

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup

Rationale: 1,4-Dioxane is selected over ethanol for the reaction solvent. Its higher boiling point (101°C) ensures the activation energy is met for the aniline attack, which is less nucleophilic than alkyl amines.

  • Charge: To a clean, dry 250 mL RBF, add 5.00 g (25.3 mmol) of 5-chloroisatoic anhydride.

  • Solvate: Add 50 mL of anhydrous 1,4-dioxane. Stir to create a suspension.

  • Activate: Add 2.59 g (2.54 mL, 27.8 mmol, 1.1 eq) of aniline.

    • Note: A slight excess of aniline ensures complete consumption of the anhydride.

  • Assembly: Attach the reflux condenser.

    • Critical: Ensure the system is open to a bubbler or drying tube to allow

      
       gas to escape. Do not seal the system. 
      
Phase 2: Synthesis (Reflux)
  • Heat: Place the flask in an oil bath pre-heated to 110°C .

  • Monitor: Reflux the mixture for 3 to 5 hours .

    • Visual Check: The suspension will gradually clear as the anhydride reacts and releases

      
      . The solution may turn pale yellow/amber.
      
    • Endpoint: Reaction is complete when gas evolution ceases and TLC (50% EtOAc/Hexane) shows consumption of the anhydride (

      
      ).
      
Phase 3: Workup & Isolation

Rationale: The product is lipophilic but insoluble in water. Adding the reaction mixture to water forces rapid, high-yield precipitation.

  • Cool: Allow the reaction mixture to cool to room temperature (~25°C).

  • Precipitate: Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water while stirring vigorously.

  • Crystallize: A thick off-white precipitate will form immediately. Stir for 15 minutes to break up aggregates.

  • Filter: Collect the solid via vacuum filtration using a Buchner funnel.

  • Wash: Wash the filter cake with 2 x 20 mL of cold water to remove residual dioxane and unreacted aniline.

Phase 4: Purification (Recrystallization)

Rationale: Crude products often contain trace aniline (brown oxidation color). Recrystallization from EtOH/Water is the standard for benzamides.

  • Dissolve: Transfer the crude solid to a clean Erlenmeyer flask. Add Ethanol (95%) (approx. 10-15 mL/g of solid) and heat to boiling until fully dissolved.

  • Clarify (Optional): If the solution is dark, add activated charcoal (0.5 g), boil for 2 mins, and filter hot through Celite.

  • Precipitate: Remove from heat. Add hot water dropwise until a faint turbidity persists.

  • Grow: Allow the solution to cool slowly to room temperature, then place in an ice bath (

    
    ) for 1 hour.
    
  • Harvest: Filter the purified white needles. Dry in a vacuum oven at 50°C for 4 hours.

Analytical Validation

A successful synthesis must meet the following specifications.

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Yield > 85%Gravimetric
Melting Point 168 – 172 °C Capillary MP [1][2]
Purity > 98%HPLC (254 nm)
NMR Characterization Expectations (DMSO- )
  • 
     10.2 ppm (1H, s):  Amide -NH - (Deshielded by carbonyl).
    
  • 
     7.7 - 7.1 ppm (m):  Aromatic protons (Overlap of benzoyl and phenyl rings).
    
  • 
     6.5 ppm (2H, br s):  Aniline -NH 
    
    
    
    (Characteristic broad singlet of the anthranilic amine).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield / No Precipitate Product too soluble in dioxane/water mix.Evaporate 50% of the dioxane before pouring into water. Increase water volume.
Brown/Red Discoloration Oxidation of excess aniline.Recrystallize immediately. Use charcoal during the hot filtration step.[1]
Incomplete Reaction Temperature too low.Ensure vigorous reflux (dioxane boils at 101°C). Ethanol reflux (78°C) may be too slow for aniline.

References

  • Staiger, R. P., & Miller, E. B. (1959). Isatoic Anhydride. IV.[2] Reactions with Various Nucleophiles. Journal of Organic Chemistry, 24(9), 1214–1219. [Link]

Sources

Application

Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis

An In-Depth Guide to the Rapid Microwave-Assisted Synthesis of 2-amino-5-chloro-N-phenylbenzamide In the landscape of modern drug discovery and development, the efficient synthesis of novel chemical entities is paramount...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Rapid Microwave-Assisted Synthesis of 2-amino-5-chloro-N-phenylbenzamide

In the landscape of modern drug discovery and development, the efficient synthesis of novel chemical entities is paramount. The benzamide scaffold, and specifically derivatives of 2-aminobenzamide, represents a privileged structure in medicinal chemistry. These compounds are key intermediates in the synthesis of a wide range of pharmacologically active molecules, including benzodiazepines and other central nervous system (CNS) active agents.[1][2][3] The target molecule, 2-amino-5-chloro-N-phenylbenzamide, is a valuable building block for creating diverse compound libraries for high-throughput screening.

Traditionally, the synthesis of such amides involves conventional heating methods that often require long reaction times, high temperatures, and can lead to the formation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green technology that dramatically accelerates chemical reactions.[3][4][5] By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, which often translates to significantly shorter reaction times, higher product yields, and improved purity profiles.[6][7] This application note provides a comprehensive, field-proven protocol for the microwave-assisted synthesis of 2-amino-5-chloro-N-phenylbenzamide from 2-amino-5-chlorobenzoic acid and aniline.

The Rationale Behind Microwave-Assisted Amidation

The core of this protocol is the direct amidation of a carboxylic acid with an amine. This transformation typically requires significant energy input to overcome the activation barrier for the formation of the tetrahedral intermediate. Microwave energy is particularly effective for this purpose as it directly couples with polar molecules in the reaction mixture, leading to rapid and efficient heating.[8] This localized superheating effect can accelerate reaction rates by orders of magnitude compared to conventional heating methods.[9] Furthermore, the use of a high-boiling polar solvent, such as N,N-dimethylformamide (DMF), in a sealed microwave vessel allows for the reaction to be conducted at temperatures well above the solvent's boiling point, further enhancing the reaction rate.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a dedicated laboratory microwave reactor equipped with temperature and pressure sensors.

Materials and Equipment
  • Reagents:

    • 2-amino-5-chlorobenzoic acid (Reagent Grade, ≥98%)

    • Aniline (Reagent Grade, ≥99%)

    • N,N-Dimethylformamide (DMF) (Anhydrous, 99.8%)

    • Potassium Carbonate (K₂CO₃) (Anhydrous, ≥99%)

    • Ethyl acetate (ACS Grade)

    • Hexanes (ACS Grade)

    • Deionized Water

    • Brine (Saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Dedicated Microwave Synthesis Reactor (e.g., CEM Discover, Biotage Initiator)

    • 10 mL microwave reaction vessel with a magnetic stir bar

    • Analytical balance

    • Standard laboratory glassware (beakers, flasks, separatory funnel)

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • UV lamp for TLC visualization

Reaction Setup and Synthesis
  • Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 2-amino-5-chlorobenzoic acid (1.0 mmol, 171.57 mg), aniline (1.1 mmol, 102.43 mg, 1.1 eq), and anhydrous potassium carbonate (2.0 mmol, 276.4 mg, 2.0 eq).

  • Solvent Addition: Add 3 mL of anhydrous N,N-dimethylformamide (DMF) to the reaction vessel.

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor cavity and irradiate under the following conditions:

    • Temperature: 150 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Power: Dynamic (the instrument will automatically adjust the power to maintain the target temperature)

    • Stirring: High

Work-up and Purification
  • Cooling: After the irradiation is complete, allow the reaction vessel to cool to room temperature (below 40 °C) using the instrument's cooling system.

  • Quenching: Carefully uncap the vessel in a fume hood and pour the reaction mixture into a separatory funnel containing 20 mL of deionized water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 20 mL) followed by brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexanes solvent system to yield 2-amino-5-chloro-N-phenylbenzamide as a solid.

Visualizing the Workflow

The following diagram illustrates the key steps in the microwave-assisted synthesis workflow.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - 2-amino-5-chlorobenzoic acid - Aniline - K₂CO₃ solvent Add DMF (3 mL) reagents->solvent seal Seal Microwave Vessel solvent->seal irradiate Irradiate: - 150 °C - 15 min hold time seal->irradiate cool Cool to RT irradiate->cool quench Quench with Water cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water & Brine extract->wash dry Dry & Concentrate wash->dry purify Recrystallize dry->purify product Pure Product: 2-amino-5-chloro- N-phenylbenzamide purify->product

Caption: Workflow for Microwave-Assisted Synthesis.

Results and Discussion: A Comparative Advantage

The microwave-assisted protocol offers significant advantages over conventional heating methods. The following table provides a comparative summary of expected results based on analogous syntheses of substituted benzamides.[10]

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 18 - 24 hours15 - 20 minutes
Typical Yield 60 - 70%>85%
Temperature Reflux (typically >150 °C)150 °C (controlled)
Energy Input Continuous heatingIntermittent, focused energy
Byproduct Formation Higher potentialMinimized

The dramatic reduction in reaction time from hours to minutes is the most striking advantage.[10] This is a direct consequence of the efficient and rapid heating provided by microwave irradiation. The increased yield can be attributed to several factors, including the reduced reaction time which minimizes the potential for thermal decomposition of starting materials and products, and the sealed-vessel conditions which prevent the loss of volatile reagents.

Safety Precautions: A Critical Overview

Working with a microwave reactor requires strict adherence to safety protocols to mitigate potential hazards.

  • Pressure Management: Never fill the reaction vessel more than two-thirds full to allow for solvent expansion and potential pressure increases.[11] Always use a dedicated microwave reactor with built-in pressure monitoring.[12]

  • Solvent Choice: Do not heat flammable solvents unless the microwave is specifically designed for such applications.[13] While DMF is suitable for this protocol, always be aware of the decomposition products of your solvents at high temperatures.[10]

  • Vessel Integrity: Before each use, inspect the reaction vessels for any cracks or defects that could lead to failure under pressure.[12]

  • Personal Protective Equipment (PPE): At a minimum, wear sanitized, indirectly vented chemical splash goggles, a lab coat, and appropriate gloves.[13] When removing hot vessels, use thermal gloves.[11]

  • Proper Use of Equipment: Only use microwave reactors designed for laboratory use; do not use domestic microwave ovens.[10][11] Ensure the reactor is located in a well-ventilated area, such as a fume hood.[13]

Conclusion: Embracing Efficiency in Chemical Synthesis

This application note details a robust and highly efficient microwave-assisted protocol for the synthesis of 2-amino-5-chloro-N-phenylbenzamide. By leveraging the advantages of microwave irradiation, researchers can significantly reduce reaction times and improve product yields compared to conventional methods. This approach not only accelerates the synthesis of key medicinal chemistry intermediates but also aligns with the principles of green chemistry by reducing energy consumption and waste generation.[6][14] Adherence to the outlined protocol and safety precautions will enable the safe and reproducible synthesis of this valuable compound, facilitating further advancements in drug discovery and development.

References

  • CEM Corporation. Safety Considerations for Microwave Synthesis. [Link]

  • Roy, K. (2025, November 3). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA. [Link]

  • Kansas State University. (2025, November 6). Microwave Safety. [Link]

  • JAG Group. Microwave Reactor Safety. [Link]

  • Microwave Chemical. Microwave Safety Policy. [Link]

  • Kolanowski, J. L., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules. [Link]

  • Kolanowski, J. L., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. ResearchGate. [Link]

  • MDPI. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Microwave-assisted direct amidation of thioesters: a green approach. [Link]

  • Bentham Science. Microwave-assisted One-pot Synthesis of Amide Bond using WEB. [Link]

  • Wikipedia. 2-Amino-5-chlorobenzophenone. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Potential: The Synthesis Applications of 2-Amino-5-chlorobenzophenone. [Link]

  • Anticancer Research. (2014). N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth. [Link]

  • Accounts of Chemical Research. (2014). Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. [Link]

  • Academia.edu. A Facile Microwave Assisted Synthesis and Spectral Analysis of 2-Amino-5-substituted phenyl-1,3,4-Oxadiazoles. [Link]

  • Open Pharmaceutical Sciences Journal. Microwave Assisted Facile Synthesis and Biological Evaluation of Novel 2-Indolyl -1, 5-Benzothiazepines. [Link]

  • PMC. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-Amino-5-Chloro-N-Phenylbenzamide Synthesis

The following technical guide is structured as a Tier-3 Support resource for researchers encountering yield issues in the synthesis of 2-amino-5-chloro-N-phenylbenzamide . Ticket ID: #SYN-2A5C-OPT Assigned Specialist: Dr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support resource for researchers encountering yield issues in the synthesis of 2-amino-5-chloro-N-phenylbenzamide .

Ticket ID: #SYN-2A5C-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Low Yields & Protocol Optimization

Executive Summary

The synthesis of 2-amino-5-chloro-N-phenylbenzamide often suffers from low yields due to competing nucleophilic side reactions (self-polymerization of the anthranilic acid derivative) and the poor electrophilicity of the carbonyl carbon in electron-rich systems.

This guide prioritizes the 5-Chloroisatoic Anhydride Route as the "Gold Standard" for yield and purity, bypassing the dimerization issues inherent in direct amide coupling of 2-amino-5-chlorobenzoic acid.

Part 1: The "Gold Standard" Protocol (Isatoic Anhydride Route)

Why this route? Direct coupling of 2-amino-5-chlorobenzoic acid with aniline using EDC or HATU often fails because the free amine on the starting material competes with the aniline, leading to oligomers. The isatoic anhydride moiety acts as both a protecting group for the amine and an activating group for the carboxylic acid.

Optimized Protocol

Reaction Scale: 10 mmol basis

  • Reagents:

    • 5-Chloroisatoic anhydride (1.0 eq, 1.97 g) [CAS: 4743-17-3]

    • Aniline (1.1 eq, 1.02 g) [Freshly distilled if dark]

    • Solvent: Ethanol (Abs.) or DMF (Dry). Note: Ethanol is preferred for easier workup; DMF for faster kinetics.

    • Catalyst: DMAP (0.1 eq) or Triethylamine (0.5 eq) - Optional but recommended for sluggish reactions.

  • Procedure:

    • Setup: Charge a 50 mL round-bottom flask with 5-chloroisatoic anhydride and ethanol (20 mL).

    • Addition: Add aniline dropwise at room temperature.

    • Reaction: Heat the suspension to reflux (80°C) .

    • Observation: The evolution of CO₂ gas indicates reaction progress. The solid anhydride will gradually dissolve.

    • Duration: Reflux for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 2:1).

    • Workup: Cool to room temperature. The product often crystallizes directly from ethanol.

    • Isolation: Filter the precipitate. Wash with cold ethanol (2 x 5 mL).

    • Purification: If no precipitate forms, concentrate to 1/3 volume and add water. Recrystallize from EtOH/Water.

Expected Yield: >85% Purity: >98% (HPLC)

Part 2: Troubleshooting & FAQs (Q&A)

Q1: I am using 2-amino-5-chlorobenzoic acid with EDC/HOBt, but my yield is <30%. Why?

A: This is a classic "competing nucleophile" problem. In your reaction mixture, the amino group of your starting material (2-amino-5-chlorobenzoic acid) is a nucleophile. When you activate the carboxylic acid with EDC, it can react with its own amino group (intermolecularly) to form dimers or oligomers, rather than reacting with the aniline. Solution: Switch to the Isatoic Anhydride route (Part 1). If you must use the acid, you need to protect the amine (e.g., Boc-protection) before coupling, then deprotect, which adds two steps and reduces overall yield.

Q2: My product from the Isatoic Anhydride route is purple/brown. How do I fix this?

A: Coloration is usually due to the oxidation of excess aniline remaining in the product. Troubleshooting Steps:

  • Stoichiometry Check: Ensure you are not using a vast excess of aniline (>1.2 eq).

  • Acid Wash: During workup, wash the organic phase (if extracting) or the solid filter cake with 1M HCl . This protonates the unreacted aniline, making it water-soluble and removing it from your neutral amide product.

  • Recrystallization: Recrystallize from Ethanol/Water with a pinch of activated charcoal to remove colored impurities.

Q3: The reaction is stuck; I still see starting material (Isatoic Anhydride) by TLC.

A: Isatoic anhydrides can be stable.

  • Temperature: Ensure you are at a vigorous reflux. 60°C is often insufficient; 80–100°C is ideal.

  • Solvent Switch: If using Ethanol, switch to DMF or DMAc . These polar aprotic solvents increase the nucleophilicity of the aniline and allow for higher reaction temperatures (100°C).

  • Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). It acts as a nucleophilic catalyst, attacking the anhydride to form a highly reactive intermediate that rapidly couples with aniline.

Q4: Can I use the Acid Chloride method (SOCl₂) instead?

A: Yes, but proceed with caution. Converting 2-amino-5-chlorobenzoic acid to its acid chloride using SOCl₂ carries the risk of forming sulfinylamine intermediates or self-polymerization. Modification for Success:

  • Use Sulfuryl Chloride (SO₂Cl₂) instead of Thionyl Chloride to minimize side reactions.

  • Alternatively, generate the acid chloride as the hydrochloride salt to deactivate the amine, then react with aniline in the presence of a base (Pyridine) at 0°C. However, the Isatoic Anhydride route remains superior in atom economy.

Part 3: Comparative Analysis of Synthetic Routes

MetricRoute A: Isatoic Anhydride Route B: Direct Coupling (EDC/HATU) Route C: Nitro-Reduction
Starting Material 5-Chloroisatoic Anhydride2-Amino-5-chlorobenzoic acid2-Nitro-5-chlorobenzoic acid
Key Reagents Aniline, EtOH, HeatEDC, HOBt, DIPEA1. SOCl₂, Aniline2. H₂/Pd-C or Fe/HCl
Step Count 1 Step1 Step (but problematic)2 Steps
Typical Yield 85–95% 20–40%70–80% (overall)
Atom Economy High (Byproduct is CO₂)Low (Urea byproducts)Medium
Purification Filtration (often sufficient)Column ChromatographyFiltration + Extraction
Primary Risk Incomplete reaction if T is lowSelf-Oligomerization Over-reduction (dechlorination)

Part 4: Reaction Logic & Troubleshooting Flowchart

The following diagram illustrates the mechanistic pathways and decision logic for optimizing this synthesis.

SynthesisOptimization Start Target: 2-amino-5-chloro-N-phenylbenzamide RouteChoice Select Starting Material Start->RouteChoice Isatoic Route A: 5-Chloroisatoic Anhydride + Aniline RouteChoice->Isatoic Recommended Direct Route B: 2-Amino-5-chlorobenzoic acid + Aniline + EDC/HATU RouteChoice->Direct Avoid Nitro Route C: 2-Nitro-5-chlorobenzoic acid RouteChoice->Nitro Alternative ReactionA Reflux in EtOH (80°C) (- CO₂) Isatoic->ReactionA CheckA TLC: SM Remaining? ReactionA->CheckA AddDMAP Add 10% DMAP Switch to DMF CheckA->AddDMAP Yes SuccessA High Yield (>85%) Pure Product CheckA->SuccessA No AddDMAP->SuccessA ProblemB CRITICAL FAILURE: Self-Coupling / Oligomerization Direct->ProblemB FixB Must Protect Amine (Boc) (Adds 2 steps) ProblemB->FixB StepC1 1. SOCl₂ -> Acid Chloride 2. Aniline Nitro->StepC1 StepC2 Reduction (Fe/HCl or H₂) StepC1->StepC2 RiskC Risk: Dechlorination during H₂ red. StepC2->RiskC SuccessC Good Yield (~75%) RiskC->SuccessC

Caption: Decision matrix for synthesis routes. Route A (Isatoic Anhydride) minimizes steps and side reactions.[1]

References

  • Optimization of Benzamide Synthesis via Isatoic Anhydride

    • Detailed protocols for reacting substituted is
    • Source: ChemicalBook - Synthesis of 2-amino-5-chlorobenzamide deriv
  • Mechanistic Insight into Isatoic Anhydride Ring Opening

    • Explanation of nucleophilic attack by amines on the anhydride moiety and CO2 release.
    • Source: GuideChem - 2-Amino-5-chlorobenzoic acid applic
  • Troubleshooting Amide Couplings with Anilines

    • Discussion on the low nucleophilicity of aniline and c
    • Source: BenchChem - Overcoming Low Yields in Reactions with Anilines
  • Alternative Nitro-Reduction Route

    • Protocol for the reduction of 2-nitro-5-chlorobenzoic acid deriv
    • Source: PrepChem - Synthesis of substituted aminobenzophenones (Analogous chemistry)

Sources

Optimization

Technical Support Center: Troubleshooting 2-Amino-5-Chloro-N-Phenylbenzamide Synthesis

Introduction: The "Benzamide Trap" You are likely here because your HPLC trace for 2-amino-5-chloro-N-phenylbenzamide shows a persistent 5–10% impurity burden that resists standard recrystallization. This molecule is a d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Benzamide Trap"

You are likely here because your HPLC trace for 2-amino-5-chloro-N-phenylbenzamide shows a persistent 5–10% impurity burden that resists standard recrystallization. This molecule is a deceptive scaffold. While it appears to be a simple amide coupling, the presence of the free aniline (


) at the ortho position and the chlorine at the meta position creates a specific set of electronic and steric challenges.[1]

This guide moves beyond generic organic chemistry and addresses the specific failure modes of this benzamide derivative. We will focus on the two primary synthesis routes: Isatoic Anhydride Ring-Opening (Route A) and Nitro-Reduction (Route B).[1][2]

Phase 1: Diagnostic Framework

Before altering your protocol, identify your impurity profile using the decision tree below.

Figure 1: Impurity Origin & Troubleshooting Logic

G Start Low Purity Observed (HPLC/LCMS) RouteCheck Which Synthesis Route? Start->RouteCheck RouteA Route A: 5-Chloroisatoic Anhydride + Aniline RouteCheck->RouteA RouteB Route B: Nitro-Reduction (2-Nitro-5-chloro-N-phenylbenzamide) RouteCheck->RouteB ImpurityA1 Peak M-93 (Hydrolysis) Impurity: 2-Amino-5-chlorobenzoic acid RouteA->ImpurityA1 Acidic Peak ImpurityA2 Peak M+X (Late Eluting) Impurity: Bis-amide / Oligomer RouteA->ImpurityA2 Non-polar Peak FixA1 Sol: Dry Solvents, Inert Atm, Lower Temp ImpurityA1->FixA1 ImpurityB1 Peak M-34 (Dechlorination) Impurity: Des-chloro analog RouteB->ImpurityB1 Mass -34 ImpurityB2 Peak M-16 (Partial Red.) Impurity: Nitroso/Hydroxylamine RouteB->ImpurityB2 Mass -16 FixB1 Sol: Switch Catalyst (Pt/C-S or Fe/AcOH) ImpurityB1->FixB1

Caption: Diagnostic flow for identifying impurity sources based on synthesis route and mass shift.

Phase 2: Troubleshooting Route A (Isatoic Anhydride)

The Context: This is the most atom-economical route.[2] The 5-chloroisatoic anhydride reacts with aniline, releasing


 to form the product.[1]
The Problem:  The anhydride is a "thermodynamic sink."[1] It wants to hydrolyze back to the starting anthranilic acid if any moisture is present, or if the aniline nucleophile is too slow.[1]
Critical Failure Points
IssueSymptomRoot CauseCorrective Action
Hydrolysis Large acidic peak (retention time < product).[1][2]Wet solvent or atmospheric moisture.Use anhydrous THF or Dioxane. Install a

drying tube.
Stalled Reaction Starting material remains after 24h.Aniline is electronically deactivated.Add a non-nucleophilic base catalyst (e.g., 0.1 eq DMAP) or switch to high-boiling solvent (Toluene) at reflux.[1][2]
Dark Coloration Product is brown/black.Oxidation of the free aniline.Degas solvents with

sparging for 15 mins before heating.
Optimized Protocol (Route A)
  • Stoichiometry: Use 1.1 eq of Aniline to 1.0 eq of 5-chloroisatoic anhydride. Excess aniline is easier to remove than unreacted anhydride.

  • Solvent: Suspend anhydride in Toluene (or Xylene for higher T). Avoid DMF if possible (hard to remove, promotes hydrolysis).[1]

  • Activation: Heat to 110°C . The evolution of

    
     is your visual indicator of reaction progress.
    
  • Workup: Do not just evaporate. Cool to 0°C. The product often precipitates.[1] Filter and wash with cold hexanes to remove excess aniline.

Phase 3: Troubleshooting Route B (Nitro Reduction)

The Context: You synthesize 2-nitro-5-chloro-N-phenylbenzamide first, then reduce the nitro group to the amine. The Problem: Hydrodechlorination. Standard catalytic hydrogenation (


) is notorious for stripping the chlorine atom off the aromatic ring alongside the nitro reduction, yielding the des-chloro impurity (2-amino-N-phenylbenzamide).[1][2] This impurity is structurally nearly identical to your product and extremely difficult to separate.
The "Safe Reduction" Matrix

If you observe the des-chloro impurity (Mass


), you must abandon standard Pd/C immediately.[1][2]
Reduction MethodDechlorination RiskReaction SpeedRecommendation

+ Pd/C
High (Critical) FastAVOID. Unless using specific inhibitors.[1][2]

+ Pt/C (Sulfided)
LowMediumExcellent. Sulfur poisons the catalyst sites responsible for C-Cl bond insertion.[2]
Fe / AcOH ZeroSlowRobust. Best for lab scale (<10g). Messy workup but chemically selective.

/ HCl
ZeroMediumGood, but tin waste is toxic and hard to remove completely.[1]

/

LowFastGood alternative for mild conditions.
Optimized Protocol (Route B - Iron Reduction)

Use this if you lack sulfided platinum catalysts.[1][2]

  • Dissolve nitro-intermediate in EtOH/Water (3:1) .

  • Add 5.0 eq Iron powder and 0.1 eq

    
      (or acetic acid).
    
  • Reflux vigorously. The mechanical scouring of the iron surface is necessary.[1]

  • Monitor: TLC will show the disappearance of the non-polar nitro compound and appearance of the polar fluorescent amine.

  • Workup: Filter hot through Celite to remove iron sludge. Dilute filtrate with water to precipitate the product.[1]

Phase 4: Purification & Isolation

If you have a crude mixture, "washing" is often superior to "column chromatography" for benzamides due to their poor solubility and tailing on silica.[1]

Recrystallization Strategy

The 2-amino-5-chloro-N-phenylbenzamide molecule has a "Goldilocks" solubility profile: insoluble in non-polar, soluble in polar-protic.[1][2]

  • Solvent System: Ethanol : Water (9:1) .

  • Procedure:

    • Dissolve crude solid in boiling Ethanol.

    • Add water dropwise until persistent cloudiness appears.

    • Add one drop of Ethanol to clear it.

    • Let cool slowly to room temperature, then 4°C.

    • Critical Step: If the product oils out (common with impurities), reheat and add more Ethanol.[1]

Chromatography Tips

If you must run a column:

  • Stationary Phase: Silica Gel.[3]

  • Mobile Phase: Hexane : Ethyl Acetate (3:1 to 1:1).

  • Modifier: Add 1% Triethylamine (TEA) to the mobile phase.

    • Why? The free aniline and amide protons interact strongly with the acidic silanols on the silica, causing streakiness.[1] TEA neutralizes the silica, sharpening the bands.[1]

FAQ: Rapid-Fire Troubleshooting

Q: My product is purple/pink after drying. Is it ruined? A: Not necessarily. Anilines are photo-oxidative.[1][2] Trace oxidation creates highly colored "aniline black" impurities that look worse than they are (often <0.1% by mass). Recrystallize from Ethanol with a spatula tip of activated charcoal to remove the color.

Q: I see a peak at M+42 in LCMS. What is it? A: If you used Acetic Acid (in reduction) or Acetyl Chloride, you likely acetylated the free amine to form the acetamide.[1] This is irreversible. You must optimize the reduction conditions (lower temp) or switch to


 as the electrolyte.[1]

Q: Can I use EDC/HOBt coupling instead of Isatoic Anhydride? A: You can, but it is ill-advised.[1][2] Coupling 2-amino-5-chlorobenzoic acid requires protecting the amine first.[1][2] If you don't, the free amine will compete with the aniline you are trying to couple, leading to self-polymerization (dimers/trimers).[1] The Isatoic Anhydride route effectively "protects" the amine inside the ring until the coupling event.[1]

References

  • Selective Hydrogenation: Coq, B., et al. "Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst."[1][2] RSC Advances, 2017.[1]

  • Isatoic Anhydride Chemistry: Coppola, G. M.[1][2] "The Chemistry of Isatoic Anhydride." Synthesis, 1980.[1] (Foundational text on the ring-opening mechanics).

  • Recrystallization Solvents: Department of Chemistry, University of Rochester. "Common Solvents for Recrystallization."

  • Dechlorination Mechanisms: Kratky, V., et al. "Catalytic Hydrogenation of Chloronitrobenzenes."[1] IntechOpen, 2018.[1] (Detailed mechanism on hydrodechlorination risks).

  • Benzamide Synthesis Patents: CN101575301A. "Preparation method of 2-amino-5-chlorobenzamide." (Industrial scale comparisons of nitro-reduction vs anhydride routes).

Sources

Troubleshooting

Technical Guide: Recrystallization &amp; Purification of 2-Amino-5-Chloro-N-Phenylbenzamide

The following guide is designed for researchers and process chemists working with 2-amino-5-chloro-N-phenylbenzamide (also referred to as 2-amino-5-chlorobenzanilide ). It synthesizes specific physicochemical properties...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and process chemists working with 2-amino-5-chloro-N-phenylbenzamide (also referred to as 2-amino-5-chlorobenzanilide ). It synthesizes specific physicochemical properties with advanced purification strategies to ensure high-purity isolation.

Executive Summary & Molecule Profile

Purifying 2-amino-5-chloro-N-phenylbenzamide (CAS: 111362-57-3 or similar derivatives) presents unique challenges due to the competing solubilities of its precursors—aniline and 2-amino-5-chlorobenzoic acid—and the formation of urea byproducts if synthesized via carbodiimide (EDCI/DCC) coupling [1].

This guide moves beyond basic "dissolve and cool" instructions. We implement a chemically-selective wash protocol prior to recrystallization to prevent "oiling out" and ensure efficient crystal lattice formation.

Physicochemical Profile
ParameterData / Observation
Target Molecule 2-Amino-5-chloro-N-phenylbenzamide
Molecular Weight 246.69 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility (Hot) Soluble in Ethanol, Methanol, Ethyl Acetate, Toluene
Solubility (Cold) Insoluble in Water, Hexanes; Sparingly soluble in cold Ethanol
Key Impurities Unreacted Aniline (Liquid), 2-Amino-5-chlorobenzoic acid, Urea byproducts

Critical Pre-Treatment (The "Self-Validating" Step)

Do not attempt recrystallization directly on crude reaction mixtures containing >5% impurities. The amino group on the benzamide core makes this molecule amphoteric but weakly basic. We exploit this to strip impurities before heating.

Protocol:

  • Dissolve crude solid in Ethyl Acetate (EtOAc).

  • Acid Wash: Wash with 1N HCl (removes unreacted aniline and trace catalysts). Note: The product is an amide and is less basic than aniline; it will remain in the organic layer.

  • Base Wash: Wash with Saturated NaHCO₃ (removes unreacted 2-amino-5-chlorobenzoic acid and HOBt if used).

  • Dry & Concentrate: Dry organic layer over Na₂SO₄, filter, and rotovap to a solid.

  • Result: A semi-pure solid ready for high-yield recrystallization.

Recrystallization Workflow

The following diagram illustrates the decision logic for solvent selection and process flow.

RecrystallizationFlow Start Crude 2-Amino-5-Chloro-N-Phenylbenzamide CheckPurity Pre-Treatment: Acid/Base Wash Complete? Start->CheckPurity WashStep Perform EtOAc/HCl/NaHCO3 Wash CheckPurity->WashStep No SolventChoice Select Solvent System CheckPurity->SolventChoice Yes WashStep->CheckPurity MethodA Method A: Ethanol/Water (Standard Purity >95%) SolventChoice->MethodA General Use MethodB Method B: Toluene (For Non-Polar Impurities) SolventChoice->MethodB Specific Dissolve Dissolve at Reflux (T > 75°C) MethodA->Dissolve MethodB->Dissolve Carbon Optional: Activated Carbon (If colored) Dissolve->Carbon Filter Hot Filtration Carbon->Filter Cooling Controlled Cooling (10°C/hour) Filter->Cooling Isolate Filtration & Vacuum Dry Cooling->Isolate

Figure 1: Decision tree for purification, emphasizing the mandatory pre-treatment wash step.

Detailed Protocols

Method A: Ethanol/Water (Displacement Crystallization)

Best for: General purification, removing polar byproducts (urea, salts).

  • Preparation: Place 10.0 g of pre-treated solid in a round-bottom flask.

  • Dissolution: Add Ethanol (95%) slowly while heating to reflux (approx. 78°C). Use the minimum amount required to dissolve (approx. 5-8 volumes, 50-80 mL).

  • Clarification: If insoluble particles remain, filter hot through a pre-warmed Celite pad.

  • Nucleation: While maintaining gentle reflux, add Deionized Water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add 1-2 mL of Ethanol to clear the solution.

  • Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (over 2-3 hours) with gentle stirring.

    • Critical: Rapid cooling here causes oiling out.

  • Final Chill: Cool in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation: Filter the white needles/plates. Wash with cold 50% EtOH/Water.

Method B: Toluene (Thermal Gradient)

Best for: Removing non-polar impurities or if the compound "oils out" in ethanol.

  • Dissolution: Suspend solid in Toluene. Heat to reflux (110°C).

  • Solvent Adjustment: Add Toluene until fully dissolved.

  • Cooling: Allow to cool naturally. Toluene often produces denser, larger crystals than ethanol.

  • Wash: Wash filter cake with cold Hexanes or Toluene.

Troubleshooting & FAQs

Q1: The solution turned into a milky oil at the bottom instead of crystals. What happened?

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the saturation point is reached at a temperature above the melting point of the solvated solid, or if water was added too quickly. Fix:

  • Re-heat the mixture until the oil redissolves.

  • Add a small amount of the good solvent (Ethanol).

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the meniscus.

  • Cool much slower. Wrap the flask in a towel to insulate it.

Q2: My yield is low (<50%). Where is my product?

Diagnosis: The compound is likely too soluble in the mother liquor (solvent mix). Fix:

  • Check the Mother Liquor (filtrate) by TLC. If product is present:

  • Concentrate the filtrate to half volume on a rotovap.

  • Cool again to 0°C to harvest a "second crop."

  • Note: Second crops are usually less pure and should be analyzed separately.

Q3: The crystals are retaining a yellow/brown color.

Diagnosis: Oxidation products of aniline or trace metal contaminants. Fix:

  • Redissolve the crystals in the hot solvent.

  • Add Activated Carbon (Charcoal) (approx. 5 wt% of mass).

  • Stir at reflux for 15-30 minutes.

  • Hot Filter carefully (carbon is messy) through Celite.

  • Proceed with cooling.

Q4: Can I use Methanol instead of Ethanol?

Answer: Yes, Methanol is a valid alternative. It is more polar than ethanol, which may increase solubility (requiring less solvent) but might also hold more impurities in the crystal lattice. If using Methanol, the anti-solvent is still Water.

References

  • Synthesis & Identity: Wang, D., et al. "Metal-free oxidative synthesis of quinazolinones via dual amination of sp3 C–H bonds." RSC Advances, 2014, 4 , 4565-4573. (Describes the synthesis and characterization of 2-amino-5-chloro-N-phenylbenzamide, Compound 1k). Link

  • General Technique: Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Edition, Butterworth-Heinemann, 2013. (Standard reference for purification of benzanilides). Link

  • Chemical Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 12870 (Related Benzophenone structure for solubility comparison). Link

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-amino-5-chloro-N-phenylbenzamide

Welcome to the technical support guide for 2-amino-5-chloro-N-phenylbenzamide. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-amino-5-chloro-N-phenylbenzamide. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming the solubility challenges associated with this compound. By leveraging a deep understanding of its physicochemical properties, this guide offers practical, step-by-step troubleshooting advice and advanced protocols to ensure successful experimental outcomes.

Understanding the Molecule: Physicochemical Profile

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. 2-amino-5-chloro-N-phenylbenzamide is a complex molecule with features that contribute to its characteristically low aqueous solubility. Its structure contains two aromatic rings and a chlorine atom, which impart significant hydrophobicity. While the amino and amide groups can participate in hydrogen bonding, the molecule's overall lipophilicity tends to dominate its behavior in aqueous media.[1][2]

A summary of its key properties is essential for designing an effective solubilization strategy.

Table 1: Physicochemical Properties of 2-amino-5-chloro-N-phenylbenzamide and Related Structures

Property Value Implication for Solubility
Molecular Formula C₁₃H₁₁ClN₂O Indicates a relatively large, multi-functional molecule.
Molecular Weight 246.7 g/mol Moderate molecular weight, typical for small molecule drug candidates.
Predicted XLogP 3.1 A positive LogP value indicates a preference for a lipid environment over an aqueous one, suggesting low water solubility.[3]
Functional Groups Aromatic amine, amide, chloro-substituted phenyl ring The amine group offers a handle for pH modification, while the overall structure is largely hydrophobic.

| Appearance | White to off-white solid | Crystalline solids often require more energy to dissolve than amorphous forms.[4] |

Note: Experimental data for this specific molecule is limited in public literature. Properties are based on its chemical structure and data from closely related analogs like 2-amino-5-chlorobenzamide and various benzophenones.[4][5][6][7][8][9]

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and dissolution of 2-amino-5-chloro-N-phenylbenzamide.

Q1: What is the best starting solvent for this compound? For most non-aqueous applications, polar aprotic solvents are the recommended starting point. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are typically effective at dissolving benzamide derivatives.[2][5] For cell-based assays, initial dissolution in a small volume of DMSO followed by serial dilution in aqueous media is a standard practice.[10]

Q2: Why does my compound precipitate when I add it to my aqueous buffer? This is a common issue known as "crashing out." It occurs when a compound dissolved in a water-miscible organic solvent (like DMSO) is diluted into an aqueous buffer where its solubility is much lower. The organic solvent disperses, leaving the compound unable to stay dissolved in the now predominantly aqueous environment.

Q3: Can I heat the solution to improve solubility? Gentle heating can increase the rate of dissolution and, in some cases, the amount of solute that can be dissolved. However, this can lead to a supersaturated solution that may precipitate upon cooling to ambient temperature. Furthermore, prolonged exposure to heat can risk thermal degradation of the compound. This approach should be used with caution and stability should be verified.

Q4: Is the compound pH-sensitive? Yes. The presence of a primary aromatic amine group (pKa of which is typically low, around 2-5) means the molecule is a weak base. At a pH below its pKa, the amine group will be protonated, forming a more water-soluble salt.[11][12] This provides a key strategy for enhancing aqueous solubility.

In-Depth Troubleshooting & Optimization Guides

This section provides structured approaches to systematically address and resolve common solubility issues.

Issue 1: Compound Fails to Dissolve in Common Organic Solvents

If 2-amino-5-chloro-N-phenylbenzamide does not readily dissolve in standard solvents like DMSO or DMF at your desired concentration, a systematic approach is needed.

Root Cause Analysis:

  • Insufficient Solvent Power: The desired concentration may exceed the compound's intrinsic solubility in that solvent.

  • Poor Compound Quality: Impurities or an incorrect polymorphic form can affect solubility.

  • Low Dissolution Rate: The compound may be dissolving, but at a very slow rate.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for initial dissolution in organic solvents.

Step-by-Step Solutions:

  • Enhance Physical Dissolution: Before changing solvents, ensure you have maximized physical means of dissolution. Increase vortexing time, use a magnetic stirrer, or apply gentle sonication.

  • Solvent Screening: If DMSO/DMF fail, expand your screen to other polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA).

  • Co-Solvency: Proceed to the co-solvent guide below. A blend of solvents can often achieve higher solubility than a single solvent alone.[13][14][15]

Issue 2: Compound Precipitates from Aqueous Solution Upon Dilution or Standing

This is the most frequent and critical challenge, especially for biological assays.

Root Cause Analysis:

  • Exceeded Aqueous Solubility Limit: The final concentration in the aqueous medium is above the compound's saturation point.

  • pH Shift: The buffer pH is not optimal for maintaining the solubility of the weakly basic compound.

  • Common Ion Effect: High salt concentrations in the buffer can sometimes reduce the solubility of other solutes.

Strategic Solutions:

A. pH Adjustment Strategy

The primary amine on the 2-amino-5-chloro-N-phenylbenzamide molecule can be protonated to form a water-soluble salt. This is one of the most effective methods for enhancing aqueous solubility.[][17]

Protocol: pH-Solubility Profiling

  • Preparation: Prepare a series of buffers ranging from pH 2 to pH 8 (e.g., citrate, phosphate, acetate buffers).

  • Suspension: Add an excess of 2-amino-5-chloro-N-phenylbenzamide to a fixed volume of each buffer in separate vials. Ensure solid material is visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Filter each suspension through a 0.22 µm PVDF syringe filter to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Analysis: Plot the measured solubility (e.g., in µg/mL) against the final measured pH of the solution. You should observe significantly higher solubility at lower pH values.

B. Co-Solvent Systems Strategy

Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the overall solvent system, thereby increasing the solubility of hydrophobic compounds.[13][14][]

Table 2: Common Co-Solvents for Pharmaceutical Formulations

Co-Solvent Typical Concentration Range (%) Key Characteristics
Ethanol 5 - 20% Biologically compatible, effective for many compounds.[13][]
Propylene Glycol (PG) 10 - 40% Common vehicle for oral and parenteral formulations.[13]
Polyethylene Glycol 400 (PEG 400) 20 - 50% Low toxicity, high solubilizing capacity for non-polar molecules.[]

| Glycerin | 10 - 30% | Increases viscosity, often used in combination with other co-solvents.[13] |

Workflow for Co-Solvent Optimization:

G start Start: Aqueous Precipitation prep_stock Prepare concentrated stock in 100% DMSO start->prep_stock select_cosolvent Select Co-solvents (e.g., PEG 400, PG, Ethanol) prep_stock->select_cosolvent create_blends Prepare Aqueous/Co-solvent Blends (e.g., 90:10, 80:20, 70:30) select_cosolvent->create_blends add_compound Add stock solution to each blend to target final concentration create_blends->add_compound observe Observe for precipitation (immediately and at 24h) add_compound->observe analyze Identify optimal blend (highest co-solvent % with no ppt) observe->analyze success Optimized Formulation Found analyze->success Clear Solution fail If still insoluble, consider complexation (e.g., cyclodextrins) analyze->fail Precipitation

Caption: Decision pathway for developing a co-solvent system.

Advanced Solubilization Protocols

Protocol 1: Preparation of an Acidic Salt Solution

This protocol leverages pH adjustment to create a fully aqueous stock solution, avoiding the need for organic solvents in the final formulation.

Objective: To prepare a 1 mg/mL solution of 2-amino-5-chloro-N-phenylbenzamide in an aqueous vehicle.

Materials:

  • 2-amino-5-chloro-N-phenylbenzamide powder

  • 1N Hydrochloric Acid (HCl)

  • Deionized Water

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Weigh Compound: Accurately weigh 10 mg of 2-amino-5-chloro-N-phenylbenzamide into a 10 mL volumetric flask.

  • Initial Wetting: Add approximately 5 mL of deionized water to the flask. The compound will appear as a suspension.

  • Acidification: While stirring, add 1N HCl dropwise. The primary amine group will become protonated.

  • Monitor Dissolution: Continue adding acid and stirring until all solid material has completely dissolved, resulting in a clear solution.

  • pH Measurement: Measure the pH of the solution. It will likely be in the range of 2.0-3.0. This is the pH at which the compound is soluble as its hydrochloride salt.

  • Final Volume Adjustment: Carefully add deionized water to bring the total volume to the 10 mL mark.

  • Verification (Self-Validation): The final solution should be visually clear and free of particulates. For quality control, this solution's concentration should be confirmed via a validated HPLC method, as per ICH Q6B guidelines which emphasize the importance of specifications for drug substances.[18][19][20][21][22]

Protocol 2: Screening with Cyclodextrins

For highly challenging cases, complexation agents can be employed. Cyclodextrins are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules, like 2-amino-5-chloro-N-phenylbenzamide, increasing their apparent solubility in water.[1]

Objective: To perform a phase solubility study to determine the effect of Hydroxypropyl-β-cyclodextrin (HP-β-CD) on the compound's solubility.

Materials:

  • 2-amino-5-chloro-N-phenylbenzamide

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Analytical balance, shaker, 0.22 µm filters, HPLC system

Procedure:

  • Prepare Cyclodextrin Solutions: Prepare a series of HP-β-CD solutions in PBS at various concentrations (e.g., 0%, 2%, 5%, 10%, 15% w/v).

  • Add Excess Compound: To 1 mL of each HP-β-CD solution, add an excess amount of 2-amino-5-chloro-N-phenylbenzamide (e.g., 5 mg). Ensure a solid excess remains.

  • Equilibrate: Seal the vials and place them on an orbital shaker at a constant temperature (25°C) for 48-72 hours.

  • Sample and Analyze: After equilibration, filter each sample and analyze the filtrate for the concentration of the dissolved compound by HPLC.

  • Plot and Interpret: Plot the solubility of 2-amino-5-chloro-N-phenylbenzamide (Y-axis) against the concentration of HP-β-CD (X-axis). A linear increase (an Aₗ-type diagram) indicates the formation of a soluble 1:1 complex and provides the stability constant of that complex.

References

  • Cosolvent - Wikipedia . Wikipedia. [Link]

  • Cosolvent – Knowledge and References . Taylor & Francis. [Link]

  • ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline . DSDP Analytics. [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory . Shandong IRO Chelating Chemical Co., Ltd. [Link]

  • Navigating Regulatory Requirements and ICH Q6B . BioQC. [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs . PubMed. [Link]

  • ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline . European Medicines Agency (EMA). [Link]

  • Looking for suggestions to dissolve benzamide derivatives : r/chemistry . Reddit. [Link]

  • Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products . European Medicines Agency (EMA). [Link]

  • Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer . Frontiers. [Link]

  • Developing specifications in ICH Q6B guidelines . Slideshare. [Link]

  • Workup: Amines . University of Rochester, Department of Chemistry. [Link]

  • Isolation (Recovery) of amines . University of Alberta. [Link]

  • SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES . International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]

  • (PDF) 2-Amino-5-chlorobenzophenone . ResearchGate. [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs . International Journal of Pharmaceutical Sciences. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? . Biotage. [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug . Royal Society of Chemistry. [Link]

  • Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K . ResearchGate. [Link]

  • 5-amino-2-chloro-n-phenylbenzamide (C13H11ClN2O) . PubChemLite. [Link]

  • 2-Amino-5-chlorobenzamide . NIST WebBook. [Link]

  • CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Benzophenone, 2-amino-5-chloro- . NIST WebBook. [Link]

  • 2-Amino-5-chlorobenzophenone . PubChem. [Link]

  • Benzophenone, 2-amino-5-chloro- . NIST WebBook. [Link]

Sources

Troubleshooting

Technical Support Center: N-Phenylbenzamide Synthesis Optimization

Subject: Reaction Temperature Control & Kinetic Optimization for N-Phenylbenzamide (Benzanilide) Formation Executive Summary: The Temperature-Yield Nexus Welcome to the Technical Support Center. You are likely here becau...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Reaction Temperature Control & Kinetic Optimization for N-Phenylbenzamide (Benzanilide) Formation

Executive Summary: The Temperature-Yield Nexus

Welcome to the Technical Support Center. You are likely here because your N-phenylbenzamide yield is inconsistent, or your product purity is compromised by benzoic acid or oily impurities.

In the synthesis of N-phenylbenzamide (via the Schotten-Baumann reaction or solvent-based acylation), temperature is the primary switch between kinetic control (product formation) and thermodynamic waste (hydrolysis).

The Golden Rule:

Initiate at 0–5°C to suppress hydrolysis; finish at 20–25°C to drive conversion.

This guide moves beyond basic recipes to explain the thermodynamic logic required to optimize your specific protocol.

Reaction Pathway & Thermal Sensitivity

To troubleshoot, you must visualize the competition occurring in your flask. The reaction between aniline and benzoyl chloride is highly exothermic.

Mechanistic Pathway Diagram

ReactionPathway Figure 1: Kinetic competition between Amidation (Main) and Hydrolysis (Side). High temperatures accelerate the red paths disproportionately. cluster_inputs Reactants Aniline Aniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate  Nucleophilic Attack (Fastest at >0°C) BzCl Benzoyl Chloride (Electrophile) BzCl->Intermediate BenzoicAcid Benzoic Acid (Hydrolysis Waste) BzCl->BenzoicAcid  Hydrolysis (Dominates at >25°C) Product N-Phenylbenzamide (Target) Intermediate->Product  Elimination of HCl (Base Assisted) Imide N-Benzoylbenzanilide (Over-Acylation) Product->Imide  2nd Acylation (High Temp + Excess BzCl) Water H₂O (Impurity/Solvent) Water->BenzoicAcid

Optimization Protocol: The "Cold-Start" Strategy

The following protocol is self-validating. If you deviate from these temperature set-points, the specific impurities listed in Section 4 will appear, confirming the error source.

Standard Operating Procedure (SOP)
PhaseTemp Set-PointDurationTechnical Rationale
1. Preparation 0°C - 5°C N/APre-cooling reagents (especially the amine solution) reduces the kinetic energy of the initial collision, preventing local hot-spots.
2. Addition < 10°C 15-30 minBenzoyl chloride must be added dropwise. The reaction is exothermic; rapid addition spikes T > 40°C, favoring hydrolysis (benzoic acid formation).
3. Propagation 20°C - 25°C 30-60 minRemove ice bath. Allow system to reach RT. This overcomes the activation energy barrier for the final ~10% conversion.
4. Quenching 0°C 10 minRe-cool before filtration. N-phenylbenzamide is less soluble in cold water/ethanol, maximizing precipitation yield.

Troubleshooting & FAQs (Knowledge Base)

Category A: Yield & Purity Issues

Q1: I obtained a high yield, but the melting point is broad and low (e.g., 155°C instead of 163°C). What happened?

  • Diagnosis: You likely have Benzoic Acid contamination .

  • Root Cause: The reaction temperature spiked during the addition of benzoyl chloride. At temperatures >30°C, the rate of hydrolysis (reaction with water) competes competitively with amidation.

  • Correction:

    • Ensure the addition step is performed at <10°C.[1]

    • Wash Protocol: Wash your crude solid with 10% Sodium Bicarbonate (NaHCO₃) or dilute NaOH. This converts the acidic impurity (Benzoic acid) into soluble Sodium Benzoate, which washes away with the filtrate, leaving the non-acidic amide behind [1][4].

Q2: My product is "oiling out" instead of crystallizing during recrystallization.

  • Diagnosis: The "Oiling Out" phenomenon.[2]

  • Root Cause: The temperature of your recrystallization solvent (usually Ethanol/Water mix) is too high relative to the solute concentration, or you added the anti-solvent (water) too quickly while the solution was too hot.

  • Correction:

    • Re-heat to dissolve the oil.

    • Add a seed crystal if available.

    • Cool very slowly to room temperature with vigorous stirring before applying an ice bath. Rapid cooling traps impurities and induces oiling [5].

Q3: I am scaling up from 1g to 100g. Can I use the same temperature profile?

  • Diagnosis: Heat Transfer Limitation.

  • Analysis: The surface-area-to-volume ratio decreases on scale-up. The exotherm that was negligible at 1g will cause a thermal runaway at 100g.

  • Correction: You must use active cooling (jacketed reactor) rather than a passive ice bath. Monitor internal temperature, not just bath temperature. Addition time must be extended to maintain T < 10°C [2].

Category B: Advanced Optimization

Q4: Can I perform this reaction at reflux to speed it up?

  • Answer: No.

  • Reasoning: While heat increases kinetic energy, benzoyl chloride is volatile and moisture-sensitive. Refluxing in aqueous base (Schotten-Baumann conditions) guarantees near-total hydrolysis to benzoic acid before the amide forms.

  • Exception: If you are performing Direct Amidation (Aniline + Benzoic Acid without acyl chloride), you must use high heat (>180°C) or a catalyst (e.g., Boric Acid) with a Dean-Stark trap to remove water. This is a thermodynamically driven dehydration, completely different from the kinetically driven acyl chloride reaction [3].

Q5: What is the "Green Chemistry" alternative regarding temperature?

  • Answer: Direct condensation of Aniline and Benzoic acid catalyzed by boric acid or using microwave irradiation.

  • Conditions: These require high temperatures (100°C+) to drive the equilibrium by removing water. This avoids the use of corrosive benzoyl chloride but requires significantly higher energy input.

Comparative Data: Solvent & Temperature Effects

The following table summarizes the impact of temperature deviations on the crude product profile.

ConditionPrimary ProductMajor ImpurityYield Impact
Optimized (0°C

RT)
N-Phenylbenzamide Trace AnilineHigh (85-95%)
High Temp Start (>30°C) N-PhenylbenzamideBenzoic Acid Moderate (60-70%)
Reflux (Aqueous Base) Benzoic Acid (Salt)N/A (Hydrolysis)Very Low (<10%)
Constant 0°C (No warm-up) N-PhenylbenzamideUnreacted BzClModerate (Slow kinetics)

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Wang, P., et al. (2015). "Kinetic Study of Reactions of Aniline and Benzoyl Chloride Using NH3 as Acid Absorbent in a Microstructured Chemical System." Industrial & Engineering Chemistry Research, 54(16), 4293–4302. Link

  • Tang, P. (2000). "Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide." Organic Syntheses, 81, 262. (Reference for high-temperature direct amidation alternative). Link

  • BenchChem Technical Support. (2025). "Troubleshooting N-(4-Formylphenyl)benzamide Synthesis." (General troubleshooting for benzamide derivatives). Link

  • University of Pittsburgh. "Recrystallization Protocols." Department of Chemistry Undergraduate Labs. (Theory on oiling out and temperature coefficients).[3] Link

For further assistance, please contact the Chemical Synthesis Division at quoting ID TS-ORG-AMIDE-004.

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 2-Amino-5-chloro-N-phenylbenzamide

The following guide serves as a specialized technical support resource for researchers working with 2-amino-5-chloro-N-phenylbenzamide (CAS: 15949-49-2). This document is structured to address stability challenges proact...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for researchers working with 2-amino-5-chloro-N-phenylbenzamide (CAS: 15949-49-2). This document is structured to address stability challenges proactively, using mechanistic insights to justify storage and handling protocols.

[1][2][3][4][5]

Status: Operational Role: Senior Application Scientist Topic: Minimizing Degradation & Troubleshooting Purity Issues

Executive Summary: The Chemistry of Instability

To preserve 2-amino-5-chloro-N-phenylbenzamide, one must understand its molecular vulnerabilities.[1][2][3][4][5] This compound contains two distinct functional groups that dictate its degradation profile:[1][2][5]

  • The Primary Aromatic Amine (2-Amino group): This is the "color generator."[1][2][4] It is electron-rich and susceptible to photo-oxidation, leading to the formation of azo-dimers and quinoid species.[1][2][3][4][5] This causes the characteristic shift from white/off-white to yellow or brown.[1][2][3][4]

  • The Amide Linkage (-CONH-): This is the "cleavage point."[1][2][3][4] While benzamides are generally robust, the presence of the electron-withdrawing chlorine at the 5-position and the electron-donating amino group at the 2-position creates a "push-pull" electronic system that can sensitize the amide bond to hydrolysis under acidic or basic conditions, releasing aniline and 2-amino-5-chlorobenzoic acid.[1][2][3][4][5]

Critical Storage Parameters (FAQ)

Q: What are the absolute "Do Not Exceed" limits for storage? A:

  • Temperature: Do not exceed 25°C for long-term storage. Short-term excursions up to 40°C are acceptable during transport, but degradation accelerates exponentially above 60°C.[1][2][3][4][5]

  • Light: Zero tolerance for direct UV or sunlight.[1][2][4] The primary amine is photolabile.[2][4][5]

  • Humidity: Keep relative humidity (RH) < 40%. Moisture is the catalyst for hydrolysis.[2][4][5]

Q: Why did my sample turn yellow inside a closed bottle? A: This is likely oxidative degradation , not hydrolysis.[2][4][5] Even in a closed bottle, the headspace contains oxygen.[2][3][4][5] If the bottle is clear glass, ambient light catalyzes the oxidation of the 2-amino group.[2][3][4][5]

  • Corrective Action: Purge headspace with Argon or Nitrogen before re-sealing.[1][2][4] Use amber glass or wrap containers in aluminum foil.

Q: Can I store this in solution (e.g., DMSO or Methanol)? A: Not recommended for long-term storage (>24 hours). [2][3][4][5]

  • DMSO: Often contains trace water and can act as an oxidant over time.[1][2][4]

  • Methanol/Ethanol: Protic solvents can facilitate proton transfer, accelerating hydrolysis or transamidation if traces of acid/base are present.[3][4][5]

  • Best Practice: Store as a solid. If a stock solution is necessary, prepare it in anhydrous DMSO, aliquot into single-use vials, store at -20°C, and use within 1 week.

Degradation Pathways & Troubleshooting

Visualizing the Breakdown

The diagram below details the two primary failure modes: Hydrolysis (driven by moisture) and Oxidation (driven by air/light).[4][5]

DegradationPathways Parent 2-Amino-5-chloro- N-phenylbenzamide (Active) Hydrolysis Hydrolysis (+ H2O / H+ or OH-) Parent->Hydrolysis Oxidation Photo-Oxidation (+ O2 / UV Light) Parent->Oxidation AcidProduct 2-Amino-5-chlorobenzoic acid (Precipitate/Impurity) Hydrolysis->AcidProduct Aniline Aniline (Toxic Liquid) Hydrolysis->Aniline AzoDimer Azo/Nitro Species (Yellow/Brown Color) Oxidation->AzoDimer

Caption: Primary degradation routes. Hydrolysis cleaves the molecule; Oxidation alters the amine, causing discoloration.[3][4][5]

Troubleshooting Guide: Diagnostics
SymptomProbable CauseConfirmation TestCorrective Action
Yellow/Brown Discoloration Oxidation of 2-amino group (Quinoid formation).[1][2][3][4][5]LC-MS: Look for [M+14] (oxidation) or [2M-2] (dimer) peaks.[1][2][3][4]Recrystallize from Ethanol/Water.[1][2][4] Store under Argon in dark.
Melting Point Depression (<168°C)Hydrolysis (presence of Aniline/Benzoic acid).[2][4]TLC: Run in Hexane:EtOAc (3:1).[2][4] Look for faster moving spot (Aniline).Recrystallize. Ensure storage is desiccated.[1][2][4]
"Fishy" Odor Release of Aniline via hydrolysis.[2][4]Olfactory/pH: Aniline is basic and volatile.[1][2][4]DISCARD. Material is significantly degraded and toxic.[1][2][4]
Insoluble Particles in DMSO Formation of 2-amino-5-chlorobenzoic acid (less soluble).[1][2][3][4][5]Solubility Check: Acidify; if precipitate persists, it's likely the acid degradation product.[2][3][4][5]Filter solution or repurify solid.[1][2][4]

Standard Operating Procedures (SOPs)

SOP-01: Inert Atmosphere Packaging (Recommended for Long-Term Storage)

Objective: Exclude oxygen and moisture to prevent oxidation and hydrolysis.[2][4][5]

  • Transfer: Place the vial of 2-amino-5-chloro-N-phenylbenzamide into a glove box or glove bag.

  • Purge: If a glove box is unavailable, insert a needle connected to an Argon/Nitrogen line into the vial.[2][3][4][5] Insert a second "vent" needle.[1][2][4]

  • Flow: Flow inert gas gently (2-3 psi) for 30 seconds to displace air.

  • Seal: Remove the vent needle first, then the gas needle.[2][3][4][5] Immediately wrap the cap with Parafilm M .[2][4][5]

  • Secondary Containment: Place the sealed vial inside a secondary amber jar containing a packet of silica gel or activated molecular sieves.

SOP-02: Recrystallization (Salvage Protocol)

Objective: Recover pure compound from yellowed/degraded stock.[2][4] Context: This compound behaves similarly to other benzamides; ethanol/water is a standard purification solvent system.[1][2][4]

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (95%) .[2][4][5]

  • Filtration: If insoluble dark particles remain, filter hot through a glass frit or Celite pad.

  • Crystallization: Add warm water dropwise until slight turbidity appears. Allow to cool slowly to room temperature, then to 4°C.

  • Collection: Filter the white needles/crystals.

  • Drying: Dry under vacuum at 40°C for 4 hours. Crucial: Ensure material is bone-dry before storage to prevent hydrolysis recurrence.[1][2][3][4]

Analytical Monitoring Strategy

When validating the purity of stored 2-amino-5-chloro-N-phenylbenzamide, standard HPLC methods must be tuned to detect the specific breakdown products (Aniline and 2-Amino-5-chlorobenzoic acid).[1][2][3][4][5]

Recommended HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[3][4][5]

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH suppresses ionization of the benzoic acid derivative, improving retention).[3][4][5]

  • Mobile Phase B: Acetonitrile.[1][2][4]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic rings) and 210 nm (amide bond).[2][4]

Decision Tree for Analytical Results:

AnalyticalDecision Start HPLC Analysis Result PurityCheck Main Peak Area > 98%? Start->PurityCheck Pass Pass: Release for Use PurityCheck->Pass Yes Fail Fail: Identify Impurity PurityCheck->Fail No ImpurityA RT < Main Peak (Polar: Benzoic Acid/Aniline) Fail->ImpurityA Early Elution ImpurityB RT > Main Peak (Non-polar: Dimers/Oxidation) Fail->ImpurityB Late Elution ActionA Action: Recrystallize (EtOH/H2O) ImpurityA->ActionA ActionB Action: Column Chromatography ImpurityB->ActionB

Caption: Workflow for interpreting HPLC purity data and assigning corrective purification steps.

References

  • BLD Pharm. (n.d.).[2][4] MSDS for 2-Amino-5-chloro-N-phenylbenzamide (CAS 15949-49-2). Retrieved from

  • Thermo Scientific Chemicals. (n.d.).[1][2][4] 2-Amino-5-chlorobenzamide Product Specification. Retrieved from

  • Cayman Chemical. (n.d.).[1][2][4] 2-Amino-5-chlorobenzophenone Stability Data. (Used as a structural proxy for amino-chlorobenzamide stability).[1][2][3][4] Retrieved from

  • BenchChem. (2025).[1][2][4][6] Technical Guide to the Stability Evaluation of Benzamide Derivatives. Retrieved from

  • National Institutes of Health (NIH). (1995).[2][4] Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone with HCl. Journal of Pharmaceutical Sciences. (Demonstrates hydrolysis kinetics of related benzamides). Retrieved from

Sources

Troubleshooting

Technical Support Center: Selective Reduction of 2-Nitro-5-chloro-N-phenylbenzamide

Executive Summary & Core Challenge The Challenge: Reducing the nitro group of 2-nitro-5-chloro-N-phenylbenzamide to its amino counterpart (2-amino-5-chloro-N-phenylbenzamide ) presents a classic chemoselectivity conflict...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The Challenge: Reducing the nitro group of 2-nitro-5-chloro-N-phenylbenzamide to its amino counterpart (2-amino-5-chloro-N-phenylbenzamide ) presents a classic chemoselectivity conflict. Standard hydrogenation catalysts (Pd/C) are promiscuous; they readily catalyze hydrodechlorination (cleaving the C-Cl bond), resulting in the des-chloro impurity (2-amino-N-phenylbenzamide).

The Solution: Success relies on controlled catalyst poisoning . We must selectively deactivate the catalyst sites responsible for high-energy C-Cl bond insertion while maintaining activity for the N-O bond reduction.

Diagnostic Workflow (Interactive Logic)

Before adjusting parameters, identify your specific failure mode using the logic tree below.

TroubleshootingLogic Start START: Identify Failure Mode CheckImpurity Analyze HPLC/GC Data: What is the major impurity? Start->CheckImpurity DesChloro Des-Chloro Analog (>1-2%) CheckImpurity->DesChloro Loss of Cl Hydroxylamine Hydroxylamine Intermediate (R-NHOH) CheckImpurity->Hydroxylamine Peak M-16 Stall Reaction Stalled (Low Conversion) CheckImpurity->Stall Starting Material Remains Action_Selectivity ISSUE: Catalyst Too Active 1. Switch to Sulfided Pt/C 2. Add Morpholine/V2O5 3. Reduce H2 Pressure DesChloro->Action_Selectivity Action_Kinetic ISSUE: Incomplete Reduction 1. Increase Temp (Caution) 2. Check Mixing (H2 Mass Transfer) Hydroxylamine->Action_Kinetic CheckPoison Check Feed Quality Stall->CheckPoison Action_Poison ISSUE: Unwanted Poisoning 1. Sulfur in solvent? 2. Thiophene in Toluene? 3. Amine coupling byproducts? CheckPoison->Action_Poison

Figure 1: Diagnostic logic for identifying catalyst failure modes based on impurity profiles.

Troubleshooting Guide & FAQs

Category A: Selectivity Issues (Loss of Chlorine)

Q1: I am using 5% Pd/C, and my des-chloro impurity is >5%. Why? A: Palladium is an excellent catalyst for hydrogenolysis (bond breaking). In the presence of H₂, Pd inserts into the C-Cl bond (approx. bond energy 400 kJ/mol) almost as easily as it reduces the nitro group.

  • Corrective Action: Stop using standard Pd/C. Switch to 5% Pt/C (Sulfided) . Platinum is naturally less active toward C-Cl bonds than Palladium. The sulfidation (poisoning) further blocks the high-coordination sites required for the bulky C-Cl oxidative addition, while leaving the smaller sites available for Nitro reduction [1, 2].

Q2: Can I use additives instead of changing the catalyst? A: Yes. If you must use a non-sulfided catalyst, you can perform "in-situ poisoning" or electronic modification:

  • Morpholine/Piperazine: Adding 0.5–1.0 eq of morpholine can suppress dechlorination by physically blocking active sites or scavenging HCl formed (which accelerates further leaching) [3].

  • Metal Salts: Addition of Zn(OAc)₂ or V₂O₅ (0.1–0.5 wt%) acts as a modifier, altering the electronic density of the metal surface to disfavor C-Cl adsorption.

Category B: Activity Issues (Reaction Stalling)

Q3: My reaction starts well but stalls at 60% conversion. Is the catalyst dead? A: This is likely product inhibition or unintentional poisoning .

  • The Mechanism: The product (an amine) is basic and can strongly adsorb to the catalyst surface, blocking the adsorption of the neutral nitro starting material.

  • The Fix:

    • Solvent Check: Ensure your solvent (e.g., THF, EtOAc, or MeOH) keeps the amine product fully solubilized.

    • Acid Promotion: In rare cases, adding a trace of acid (e.g., H₂SO₄) can protonate the amine product, preventing it from binding to the metal surface. Note: This increases the risk of dechlorination, so use with caution.

Q4: I switched to Sulfided Pt/C, and now the reaction is too slow. A: Sulfided catalysts are inherently less active (approx. 10–50x slower than fresh Pd/C).

  • Optimization:

    • Increase Pressure: Raise H₂ pressure from 1 bar to 5–10 bar.

    • Increase Loading: You may need 1–3 wt% catalyst loading relative to substrate, rather than the standard 0.1 wt%.

    • Temperature: Increase temperature to 50–70°C, but monitor for hydroxylamine accumulation (see below).

Category C: Safety & Intermediates

Q5: I see a peak at M-16 relative to the product. What is it? A: This is the Hydroxylamine intermediate (R-NHOH).

  • Danger: Accumulation of hydroxylamines is a thermal runaway hazard . They can disproportionate violently.

  • Cause: The reduction pathway is Nitro (-NO₂) → Nitroso (-NO) → Hydroxylamine (-NHOH) → Amine (-NH₂). The final step is often the slowest.

  • Fix: Do not stop the reaction early. Ensure the reaction runs to completion. If the reaction stalls here, increase temperature slightly to push over the energy barrier.

Deep Dive: The Mechanism of Selective Poisoning

To understand why we use sulfided catalysts, we must look at the surface chemistry.

Mechanism cluster_reaction Selective Reduction Zone CatSurface Pt Surface (Active Sites) Sulfur Sulfur Atom (Poison) Sulfur->CatSurface Blocks High Energy Sites Nitro Nitro Group (-NO2) Nitro->CatSurface Adsorbs (Strong) Chloro Chloro Group (-Cl) Chloro->CatSurface Adsorption Blocked

Figure 2: Competitive adsorption model. Sulfur selectively blocks the large multi-atom ensembles required for C-Cl bond breaking, while the Nitro group can still access single sites for reduction.

Scientific Rationale: The hydrogenolysis of the C-Cl bond is structure-sensitive, often requiring a large ensemble of adjacent metal atoms to facilitate the oxidative addition of the bond to the surface. The reduction of the nitro group is less demanding sterically. By introducing sulfur (S), we create a "geometric effect" that breaks up large contiguous metal planes, leaving only small isolated sites active. These sites are sufficient for reducing -NO₂ but insufficient for breaking C-Cl [4].

Standardized Experimental Protocol

Protocol ID: RED-PtS-005 Objective: Selective reduction of 2-nitro-5-chloro-N-phenylbenzamide.

ParameterSpecificationRationale
Catalyst 5% Pt/C (Sulfided) Essential for C-Cl bond preservation [1].
Loading 2.0 - 5.0 wt% (relative to substrate)Lower activity of poisoned catalyst requires higher loading.
Solvent THF or Ethyl AcetateAvoids solubility issues of the benzamide; alcohols can sometimes promote alkylation side reactions.
Pressure 5 - 10 bar (70 - 145 psi)Drives the reaction kinetics to overcome the poisoned surface activity.
Temperature 50°C - 70°CSufficient energy to convert the hydroxylamine intermediate.
Agitation >1000 RPM (Gas Induction)Hydrogenation is often mass-transfer limited.

Step-by-Step:

  • Inerting: Charge reactor with substrate and catalyst. Purge with N₂ (3x) to remove O₂ (safety).

  • Solvent Addition: Add deoxygenated solvent.

  • Activation: Pressurize with H₂ to 5 bar, then vent (repeat 3x).

  • Reaction: Heat to 60°C under H₂ pressure. (Heating without H₂ can cause catalyst deactivation or disproportionation).

  • Monitoring: Sample at 1h, 4h, and 8h. Look for the disappearance of Nitro and the transient rise/fall of Hydroxylamine.

  • Workup: Filter catalyst while warm (if product solubility is temp-dependent). Do not let dry catalyst filter cake contact air (pyrophoric hazard, even when sulfided).

References

  • Brenner, J. & Pricheet, M. (1964).[1] Method for catalytic reduction of 2,5-dichloronitrobenzene with hydrogen and a sulfided platinum-on-carbon catalyst.[2] American Chemical Society.[2][3]

  • Sigma-Aldrich. (n.d.). Platinum, sulfided, on carbon - Product Specification & Applications.[2][4][5]

  • Cárdenas-Lizana, F., et al. (2017). Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst.[6] RSC Advances.[6][7]

  • Hibbitts, D., et al. (2024). Kinetics and reaction mechanism of Pd-Catalyzed chlorobenzene hydrogenolysis. University of Florida / Journal of Catalysis.

  • Chen, Y. & Lee, D. (2013).[8] Liquid Phase Hydrogenation of p-Chloronitrobenzene on Au-Pd/TiO2 Catalysts. Scientific Research Publishing.[6][7]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Interpretation of 2-Amino-5-chloro-N-phenylbenzamide

Executive Summary & Application Context 2-Amino-5-chloro-N-phenylbenzamide is a critical pharmacophore found in the synthesis of histone deacetylase (HDAC) inhibitors and antipsychotic benzamide derivatives.[1] Accurate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

2-Amino-5-chloro-N-phenylbenzamide is a critical pharmacophore found in the synthesis of histone deacetylase (HDAC) inhibitors and antipsychotic benzamide derivatives.[1] Accurate structural validation of this intermediate is essential, particularly to distinguish it from its starting material (5-chloroanthranilic acid) and potential dechlorination byproducts (2-amino-N-phenylbenzamide).[1]

This guide provides a definitive interpretation of the 1H NMR spectrum, comparing solvent systems (DMSO-d₆ vs. CDCl₃) and structural analogs to establish a self-validating identification protocol.

Structural Logic & Assignment Strategy

The molecule consists of two distinct aromatic systems linked by an amide bond:

  • Ring A (Benzamide Core): A trisubstituted benzene ring (1,2,4-pattern).[1] The amine (-NH₂) at position 2 is a strong electron donor, shielding the ortho-proton (H-3).[1] The chlorine at position 5 and the carbonyl at position 1 are electron-withdrawing, deshielding H-6.[1]

  • Ring B (N-Phenyl): A monosubstituted benzene ring attached to the amide nitrogen.[1]

Structural Visualization (DOT Diagram)[1]

G cluster_0 Ring A: 2-Amino-5-chlorobenzoyl cluster_1 Linker cluster_2 Ring B: N-Phenyl H3 H-3 (Shielded by NH2) ~6.8 ppm H4 H-4 (dd, J=8.8, 2.5 Hz) ~7.3 ppm H6 H-6 (Deshielded by C=O) ~7.8 ppm Amide Amide NH (Singlet, Downfield) ~10.2 ppm H6->Amide Spatial Proximity NH2 NH2 (Broad, Exch.) ~6.5 ppm NH2->H3 Shielding Effect Ph_Ortho H-2', H-6' (Doublet) ~7.7 ppm Amide->Ph_Ortho Anisotropic Effect Ph_Meta H-3', H-5' (Triplet) ~7.35 ppm Ph_Para H-4' (Triplet) ~7.1 ppm

Caption: Figure 1. Structural segmentation of 2-amino-5-chloro-N-phenylbenzamide showing predicted chemical shifts and electronic influences.

Experimental Data & Comparative Analysis

The following data synthesizes high-field (400 MHz) NMR results. The choice of solvent is the single most critical variable in the successful characterization of this molecule.

Solvent Comparison: DMSO-d₆ vs. CDCl₃[1][2][3]

Recommendation: DMSO-d₆ is the required solvent for full characterization.[1] CDCl₃ is unsuitable for confirming the amide/amine integrals due to exchange broadening and solubility issues.[1]

FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Scientific Rationale
Amide NH 10.25 ppm (s, 1H) ~7.8–8.0 ppm (br/invisible)DMSO forms H-bonds with the amide proton, locking it in a deshielded environment and slowing exchange, resulting in a sharp singlet.[1] In CDCl₃, this signal broadens or merges with aromatics.
Amine (-NH₂) 6.50 ppm (br s, 2H) ~5.5 ppm (very broad)The quadrupole moment of N and rapid exchange in CDCl₃ often "erases" this signal.[1] DMSO stabilizes the protons for accurate integration.[1]
H-3 (Ring A) 6.78 ppm (d, J=8.8 Hz) 6.65 ppm (d)The H-3 proton is ortho to the amine.[1] Its upfield shift is diagnostic of the free amine group.[1]
H-6 (Ring A) 7.75 ppm (d, J=2.5 Hz) 7.45 ppm (d)The "meta" coupling (J=2.5 Hz) to H-4 is clearly resolved in DMSO.[1]
Structural Analog Differentiation[1][2]

A common synthesis error is the failure to chlorinate (starting with anthranilic acid) or over-reduction.[1]

ProtonTarget: 5-Chloro Analog Impurity: Non-Chloro Analog Differentiation Logic
Ring A Pattern AMX System (d, dd, d)ABCD System (d, t, t, d)The target has three protons on Ring A. The non-chloro analog has four, showing two triplets (H-4, H-5) instead of one doublet of doublets.
H-4 Signal ~7.25 ppm (dd) ~7.20 ppm (t) In the target, H-4 is split by H-3 (ortho) and H-6 (meta).[1] In the impurity, H-4 is a triplet (split by two neighbors).
H-5 Signal Absent (Substituted by Cl) ~6.60 ppm (t) The presence of a triplet upfield (~6.6 ppm) indicates the absence of the chlorine substituent.[1]

Detailed Assignment Table (400 MHz, DMSO-d₆)

Chemical Shift (δ ppm)MultiplicityIntegralCoupling (Hz)AssignmentStructural Causality
10.25 Singlet (s)1H-Amide NH Highly deshielded by C=O anisotropy and N-phenyl ring current.[1]
7.75 Doublet (d)1HJ = 2.5H-6 (Ring A) Deshielded by C=O; shows only meta-coupling to H-4 (Cl blocks ortho).[1]
7.70 Doublet (d)2HJ = 7.8H-2', H-6' (Ring B) Ortho protons of the N-phenyl ring.[1]
7.35 Triplet (t)2HJ = 7.8H-3', H-5' (Ring B) Meta protons of the N-phenyl ring.[1]
7.26 Doublet of Doublets (dd)1HJ = 8.8, 2.5H-4 (Ring A) Split by H-3 (ortho, large J) and H-6 (meta, small J).
7.08 Triplet (t)1HJ = 7.4H-4' (Ring B) Para proton of the N-phenyl ring.[1]
6.78 Doublet (d)1HJ = 8.8H-3 (Ring A) Shielded by the electron-donating ortho-NH₂ group.[1]
6.50 Broad Singlet (br s)2H-Amine -NH₂ Exchangeable protons; broadness indicates H-bonding.[1]

Experimental Protocol: Self-Validating Workflow

To ensure the spectrum is publication-quality and free from artifacts (like water suppressing the amide peak), follow this protocol.

Step 1: Sample Preparation[1][2][4]
  • Mass: Weigh 5–8 mg of the dry solid.

  • Solvent: Use DMSO-d₆ (99.9% D) from a freshly opened ampoule.

    • Critical: Old DMSO absorbs atmospheric water.[1] A water peak at 3.33 ppm that is too large can exchange with the Amide NH, causing it to disappear.

  • Dissolution: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute. The solution must be perfectly clear.

Step 2: Acquisition Parameters (400 MHz)[1]
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Relaxation Delay (D1): Set to 2.0 seconds or higher.

    • Reason: The Amide NH has a long T1 relaxation time.[1] A short D1 will reduce its integration value below 1.0H, leading to incorrect purity calculations.

  • Scans (NS): 16 scans are sufficient for >5 mg sample.[1]

  • Spectral Width: -2 to 14 ppm (to capture the downfield Amide).[1]

Step 3: D2O Exchange Validation (Optional but Recommended)

If the Amide NH (10.25 ppm) and Amine NH₂ (6.50 ppm) peaks are ambiguous:

  • Add 1 drop of D₂O to the NMR tube.[1]

  • Shake and re-run the spectrum after 5 minutes.

  • Result: The peaks at 10.25 ppm and 6.50 ppm should disappear or significantly diminish, confirming they are exchangeable N-H protons and not aromatic impurities.[1]

Decision Logic for Quality Control

Use this flowchart to troubleshoot your spectrum during synthesis monitoring.

QC_Logic Start Acquire 1H NMR (DMSO-d6) Check_NH Is Amide NH present at >10.0 ppm? Start->Check_NH Check_H5 Is there a triplet at ~6.6 ppm? Check_NH->Check_H5 Yes Fail_Solvent FAIL: Wet DMSO or CDCl3 used. Dry sample & switch solvent. Check_NH->Fail_Solvent No/Broad Check_Integral Is NH2 integral < 2H? Check_H5->Check_Integral No (H-5 absent) Fail_StartMat FAIL: Non-chlorinated impurity. Check starting material. Check_H5->Fail_StartMat Yes (H-5 present) Pass PASS: Pure 2-amino-5-chloro- N-phenylbenzamide Check_Integral->Pass No (Integral ~2H) Fail_Drying FAIL: Sample wet or relaxation delay too short. Check_Integral->Fail_Drying Yes

Caption: Figure 2. Quality control decision tree for NMR validation.

References

  • Synthesis and Characterization of Anthranilamides

    • Title: Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling.[1] (Supporting Info: 2-amino-N-phenylbenzamide data).

    • Source: Royal Society of Chemistry (RSC) Advances.[1]

    • URL:[Link][1]

  • 5-Chloro-Substituent Effects

    • Title: Synthesis and Biological Evaluation of 2-Aminobenzamide Deriv
    • Source: MDPI (Molecules).[1]

    • URL:[Link][1]

  • Reference Spectra for 5-Chloroanthranilamide Core

    • Title: 2-Amino-5-chlorobenzamide Infrared and Mass Spectra.[1][2][3]

    • Source: NIST Chemistry WebBook, SRD 69.[2][3]

    • URL:[Link][1]

  • Solvent Effects in NMR

    • Title: Influence of solvents on the 1H-NMR chemical shifts of benzamide deriv
    • Source: University of Nigeria / ResearchGate.[1]

    • URL:[Link]

Sources

Comparative

Technical Comparison: Optimized HPLC Method vs. Conventional Approaches for 2-Amino-5-Chloro-N-Phenylbenzamide

This guide outlines a technical comparison between an Optimized Stability-Indicating HPLC Method (The "Product") and a Conventional Isocratic Approach (The "Alternative") for the analysis of 2-amino-5-chloro-N-phenylbenz...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a technical comparison between an Optimized Stability-Indicating HPLC Method (The "Product") and a Conventional Isocratic Approach (The "Alternative") for the analysis of 2-amino-5-chloro-N-phenylbenzamide (CAS: 15949-49-2).

This compound, often referred to as 2-amino-5-chlorobenzanilide , is a critical intermediate in the synthesis of quinazoline and acridone-based pharmaceuticals. Its analysis requires rigorous separation from its hydrolytic degradants: 2-amino-5-chlorobenzoic acid and aniline .

Executive Summary & Compound Profile

The Challenge: 2-amino-5-chloro-N-phenylbenzamide possesses a hydrophobic benzanilide core with a weakly basic primary amine (


) and a hydrolytically labile amide bond. Conventional generic methods often fail to resolve the parent compound from its degradation products, specifically Aniline  (highly polar, basic) and 2-Amino-5-chlorobenzoic acid  (polar, acidic), leading to co-elution and peak tailing.

The Solution: The Optimized Acidic Gradient Method utilizes pH control to manipulate the ionization states of impurities, ensuring baseline separation and peak symmetry.

Property2-Amino-5-Chloro-N-PhenylbenzamideAniline (Impurity A)2-Amino-5-Chlorobenzoic Acid (Impurity B)
Structure Hydrophobic AmideBasic AmineAcidic Carboxyl
LogP ~3.2 (Predicted)0.92.1
Criticality Parent API/IntermediateToxic DegradantHydrolytic Degradant

Comparative Analysis: Method Performance

We compared the Optimized Method (Gradient, pH 2.5) against a Conventional Method (Isocratic, Neutral) .

Method A: The Product (Optimized Stability-Indicating)
  • Stationary Phase: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18),

    
    .
    
  • Mobile Phase:

    • A: 0.1% Orthophosphoric Acid in Water (pH 2.5).

    • B: Acetonitrile.[1][2][3]

  • Mode: Gradient Elution.[2][4]

Method B: The Alternative (Conventional Isocratic)
  • Stationary Phase: Standard C18,

    
    .[4]
    
  • Mobile Phase: Water : Methanol (40:60 v/v).

  • Mode: Isocratic.

Performance Data Comparison
Performance MetricMethod A (Optimized Product)Method B (Alternative)Interpretation
Resolution (

) Parent vs. Aniline
> 12.0 < 2.5Method A fully resolves the early-eluting aniline from the parent.
Tailing Factor (

) - Aniline
1.1 (Symmetric) 2.4 (Tailing)Acidic pH in Method A suppresses silanol interactions for the amine.
Retention Time Stability < 0.5% RSD > 2.0% RSDGradient focusing improves reproducibility over isocratic drift.
LOD (Parent) 0.05 µg/mL 0.5 µg/mLSharper peaks in Method A enhance signal-to-noise ratio.
Run Time 15.0 min12.0 minMethod A is slightly longer but provides necessary selectivity.

Scientific Rationale (The "Why")

Causality of pH Selection

The choice of pH 2.5 in the Optimized Method is not arbitrary; it is mechanistically derived from the


 values of the impurities.
  • Aniline (

    
    ):  At pH 2.5, aniline is fully protonated (
    
    
    
    ). This increases its polarity, causing it to elute early in the void volume, far removed from the hydrophobic parent.
  • Silanol Suppression: The acidic mobile phase suppresses the ionization of residual silanols (

    
    ) on the column stationary phase, preventing the "cation exchange" effect that causes severe tailing for amine-containing compounds like aniline and the parent molecule.
    
Gradient vs. Isocratic
  • Method B (Isocratic) fails because the polarity gap between Aniline (LogP 0.9) and the Parent (LogP 3.2) is too large. A solvent strength capable of eluting the parent results in Aniline eluting in the solvent front.

  • Method A (Gradient) starts with low organic (5% B) to retain and separate the polar impurities (Acid and Aniline), then ramps to high organic (80% B) to elute the hydrophobic parent sharply.

Visualized Pathways

Degradation Pathway & Separation Logic

The following diagram illustrates the hydrolysis pathway that necessitates this specific method, showing how the parent molecule breaks down into the two critical impurities.

DegradationPathway cluster_separation HPLC Separation Logic (pH 2.5) Parent 2-Amino-5-Chloro- N-Phenylbenzamide (Parent) Hydrolysis Hydrolysis (Acid/Base/Enzymatic) Parent->Hydrolysis Parent_State Neutral/Hydrophobic (Elutes Late) Parent->Parent_State Acid 2-Amino-5-Chlorobenzoic Acid (Impurity B) Hydrolysis->Acid Cleavage Product 1 Aniline Aniline (Impurity A) Hydrolysis->Aniline Cleavage Product 2 Acid_State Partially Ionized (Retains Moderately) Acid->Acid_State Aniline_State Fully Protonated (NH3+) (Elutes Early) Aniline->Aniline_State

Caption: Hydrolytic degradation of 2-amino-5-chloro-N-phenylbenzamide yielding acidic and basic impurities.

Detailed Experimental Protocol (Method A)

This protocol is designed to be self-validating . The system suitability steps ensure the column and mobile phase are performing correctly before sample analysis.

Equipment & Reagents[1][3][4][5][6][7][8]
  • HPLC System: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).

  • Column: Agilent Zorbax Eclipse Plus C18 (

    
    ).
    
  • Reagents: HPLC Grade Acetonitrile, Milli-Q Water, Orthophosphoric Acid (85%).

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A (Buffer): Add 1.0 mL of Orthophosphoric Acid to 1000 mL of water. Mix and filter through a 0.22 µm membrane. (Final pH

      
      ).
      
    • Mobile Phase B: 100% Acetonitrile. Degas both solvents.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature:

      
       (Controlled).
      
    • Detection: UV at 254 nm (Primary) and 210 nm (for Aniline sensitivity).

    • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B Event
    0.0 95 5 Initial Hold (Retain Polar Impurities)
    3.0 95 5 End of Isocratic Hold
    10.0 20 80 Linear Ramp (Elute Parent)
    12.0 20 80 Wash
    12.1 95 5 Re-equilibration

    | 15.0 | 95 | 5 | End of Run |

  • System Suitability Test (SST):

    • Inject a standard mixture containing Aniline (0.1 mg/mL) and Parent (0.1 mg/mL).

    • Acceptance Criteria:

      • Resolution (

        
        ) between Aniline and Parent 
        
        
        
        .
      • Tailing Factor (

        
        ) for Parent 
        
        
        
        .
      • %RSD of Peak Area (n=5)

        
        .
        

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217356, 2-Amino-5-chloro-N-phenylbenzamide. Retrieved from [Link]

  • Science.gov. Stability-indicating RP-HPLC methods for amide and amine degradation products. Retrieved from [Link]

  • NIST Chemistry WebBook. 2-Amino-5-chlorobenzamide Spectral Data. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to IR Spectroscopy for the Characterization of 2-amino-5-chloro-N-phenylbenzamide

In the landscape of pharmaceutical research and drug development, the unambiguous characterization of novel chemical entities is paramount. For a molecule such as 2-amino-5-chloro-N-phenylbenzamide, a compound with poten...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous characterization of novel chemical entities is paramount. For a molecule such as 2-amino-5-chloro-N-phenylbenzamide, a compound with potential applications stemming from its substituted benzamide scaffold, infrared (IR) spectroscopy serves as a rapid, reliable, and non-destructive first-pass analytical technique. This guide provides an in-depth analysis of the expected IR absorption peaks for this molecule, comparing them with related structures to provide a robust framework for its identification and characterization.

The Structural Rationale: Why IR Spectroscopy is a Powerful Tool for 2-amino-5-chloro-N-phenylbenzamide

The diagnostic power of IR spectroscopy lies in its ability to probe the vibrational modes of specific functional groups within a molecule. The structure of 2-amino-5-chloro-N-phenylbenzamide presents several key functional groups that give rise to characteristic absorption bands in the mid-IR region. A thorough understanding of these expected peaks is crucial for confirming the successful synthesis of the target molecule and for assessing its purity.

The primary functional groups of interest are:

  • Primary Aromatic Amine (-NH₂): This group will exhibit characteristic symmetric and asymmetric stretching vibrations.

  • Secondary Amide (-CO-NH-): The carbonyl (C=O) stretch and the N-H bend are key diagnostic peaks for this linkage.

  • Substituted Benzene Rings: Aromatic C-H and C=C stretching and bending vibrations will be present.

  • Carbon-Chlorine Bond (C-Cl): This bond will have a characteristic stretching vibration in the fingerprint region.

By analyzing the presence, position, and relative intensity of these absorption bands, a researcher can confidently identify the molecule.

Deconstructing the Spectrum: Predicted IR Peaks for 2-amino-5-chloro-N-phenylbenzamide

The following table summarizes the expected vibrational modes and their corresponding wavenumber ranges for 2-amino-5-chloro-N-phenylbenzamide. This data is synthesized from established spectroscopic principles and comparative analysis of similar compounds.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity Comments
Primary Aromatic Amine (Ar-NH₂)N-H Asymmetric Stretch~3450MediumThe presence of two distinct N-H stretching bands is a hallmark of a primary amine.[1][2]
N-H Symmetric Stretch~3350MediumSharper and less intense than O-H stretching bands.[1][2]
N-H Bending (Scissoring)1620 - 1580Medium-StrongCan sometimes overlap with aromatic C=C stretching bands.[2]
Secondary Amide (-CO-NH-Ph)N-H Stretch3370 - 3170MediumA single, often broad peak due to hydrogen bonding.[3]
C=O Stretch (Amide I)1680 - 1630StrongOne of the most intense peaks in the spectrum. Its position is sensitive to conjugation and hydrogen bonding.[3][4]
N-H Bending (Amide II)1570 - 1515Medium-StrongA characteristic peak for secondary amides, resulting from a coupling of N-H bending and C-N stretching.[3]
Aromatic RingsC-H Stretch3100 - 3000Weak-MediumTypically appear as a cluster of small peaks just above 3000 cm⁻¹.[5]
C=C Stretch1600 - 1450Medium-VariableA series of peaks, often sharp, indicating the presence of the aromatic rings.
Carbon-Nitrogen BondsAromatic C-N Stretch1335 - 1250Medium-StrongCharacteristic for aromatic amines and amides.[2][5]
Carbon-Halogen BondC-Cl Stretch800 - 600Medium-StrongLocated in the fingerprint region, its exact position can be influenced by the substitution pattern.

Comparative Analysis: Distinguishing 2-amino-5-chloro-N-phenylbenzamide from Precursors and Isomers

To highlight the diagnostic utility of IR spectroscopy, let's compare the expected spectrum of our target molecule with that of a potential starting material, 2-amino-5-chlorobenzoic acid , and a related isomer, 4-amino-5-chloro-N-phenylbenzamide .

2-amino-5-chloro-N-phenylbenzamide vs. 2-amino-5-chlorobenzoic acid

The key differentiator here is the presence of the secondary amide linkage in the target molecule versus the carboxylic acid group in the precursor.

  • 2-amino-5-chloro-N-phenylbenzamide: Will show a strong Amide I (C=O) peak around 1650 cm⁻¹ and a distinct Amide II (N-H bend) peak around 1540 cm⁻¹.[3] It will also feature the N-H stretch of the secondary amide.

  • 2-amino-5-chlorobenzoic acid: Will be dominated by the very broad O-H stretch of the carboxylic acid, spanning from approximately 3300 to 2500 cm⁻¹. The carboxylic acid C=O stretch will appear at a higher wavenumber, typically between 1710 and 1780 cm⁻¹.[6] The characteristic Amide II band will be absent.

This clear distinction makes IR spectroscopy an excellent tool for monitoring the progress of the amidation reaction.

2-amino-5-chloro-N-phenylbenzamide vs. 4-amino-5-chloro-N-phenylbenzamide

While both molecules share the same functional groups, the substitution pattern on the benzene ring can lead to subtle but discernible differences in the IR spectrum, particularly in the fingerprint region (below 1500 cm⁻¹). The out-of-plane C-H bending vibrations are sensitive to the positions of the substituents. For a 1,2,4-trisubstituted ring like in our target molecule, characteristic bands are expected in the 900-800 cm⁻¹ region. The exact positions and patterns of these bands would differ from a 1,2,5-trisubstituted ring, providing a potential method for differentiation, though this often requires comparison with an authentic reference spectrum.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following protocol outlines the standard procedure for obtaining an IR spectrum of a solid sample like 2-amino-5-chloro-N-phenylbenzamide using the Attenuated Total Reflectance (ATR) technique, which is common in modern laboratories.

Objective: To obtain a clean, high-resolution infrared spectrum of the solid sample for structural characterization.

Materials:

  • 2-amino-5-chloro-N-phenylbenzamide sample (a few milligrams)

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and the ATR accessory are powered on and have been allowed to stabilize according to the manufacturer's instructions.

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol or acetone to remove any residual contaminants. Allow the solvent to evaporate completely.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal, acquire a background spectrum. This step is crucial as it measures the ambient atmosphere (CO₂ and water vapor) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount (1-5 mg) of the solid 2-amino-5-chloro-N-phenylbenzamide sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. The required pressure will vary depending on the instrument and the nature of the sample.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard resolution is 4 cm⁻¹.

  • Data Processing and Analysis:

    • The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • Process the spectrum as needed (e.g., baseline correction, peak picking).

    • Label the significant peaks and compare their positions with the expected values and reference spectra.

  • Cleaning:

    • Retract the press, remove the sample powder, and clean the ATR crystal surface thoroughly as described in step 1 to prepare for the next measurement.

Visualizing the Key Vibrational Modes

The following diagram illustrates the key functional groups in 2-amino-5-chloro-N-phenylbenzamide and their associated characteristic IR vibrations.

Caption: Key functional groups and their characteristic IR vibrations.

Conclusion

Infrared spectroscopy provides a powerful and accessible method for the structural characterization of 2-amino-5-chloro-N-phenylbenzamide. By identifying the characteristic peaks associated with the primary amine, secondary amide, and substituted aromatic functionalities, researchers can rapidly confirm the identity and purity of their synthesized compound. The distinct signatures of the Amide I and Amide II bands, coupled with the dual N-H stretching peaks of the primary amine, create a unique spectral fingerprint. When used in conjunction with comparative analysis against potential precursors and isomers, IR spectroscopy stands as an indispensable tool in the workflow of drug development and chemical synthesis.

References

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. [Link]

  • NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • J-Stage. Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

  • WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • NIST. 2-Amino-5-chlorobenzamide. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • NIU Department of Chemistry and Biochemistry. IR Absorption Frequencies. [Link]

  • ACS Publications. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

  • Master Organic Chemistry. Table of IR Absorptions. [Link]

Sources

Comparative

Melting Point Determination of 2-Amino-5-Chloro-N-Phenylbenzamide Standards: A Comparative Performance Guide

Topic: Melting Point Determination of 2-Amino-5-Chloro-N-Phenylbenzamide Standards Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting Point Determination of 2-Amino-5-Chloro-N-Phenylbenzamide Standards Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In pharmaceutical quality control and organic synthesis, 2-amino-5-chloro-N-phenylbenzamide (CAS: 15949-49-2) serves as a critical intermediate and impurity marker, particularly in the synthesis of benzodiazepine-class active pharmaceutical ingredients (APIs). Precise characterization of this standard is non-negotiable for validating analytical methods.

This guide objectively compares the performance of Certified Reference Standards (CRS) against In-House Synthesized (Crude) variants using two distinct determination methodologies: Capillary (Visual) and Differential Scanning Calorimetry (DSC) .

Material Characterization: The Standards

Before assessing determination methods, it is vital to distinguish the material grades. Confusion often arises between this compound and its precursor, 2-amino-5-chlorobenzamide (CAS: 5202-85-7, MP 168–175°C). The N-phenyl derivative (CAS: 15949-49-2) exhibits distinct thermal behavior.

FeatureHigh-Purity Reference Standard (CRS) Alternative: In-House / Synthesis Grade
Purity >99.8% (HPLC validated)95–98% (Typical)
Impurity Profile Quantified & CharacterizedUnknown (often contains unreacted aniline/oligomers)
Thermal Behavior Sharp, defined melting endotherm (<1°C range)Broad melting range (>2–3°C depression)
Traceability COA with traceable lot numberBatch-dependent, low traceability
Primary Use Method validation, impurity quantificationSynthetic intermediate, rough qualitative check

Critical Insight: The presence of even 0.5% impurity (e.g., residual p-chloroaniline) can depress the observed melting point by 1–2°C, rendering the material unsuitable for system suitability testing.

Methodology Comparison: Capillary vs. DSC

The choice of method significantly impacts the accuracy and reproducibility of the data.

Method A: Capillary Melting Point (Visual)

The Traditional Approach

  • Principle: Visual observation of the phase transition from solid to liquid in a thin glass capillary.

  • Pros: Low cost, rapid setup, compliant with basic Pharmacopeia (USP <741>) for identification.

  • Cons: Subjective (operator bias), cannot detect subtle polymorphic transitions, lower precision.

Method B: Differential Scanning Calorimetry (DSC)

The Thermodynamic Gold Standard

  • Principle: Measures the heat flow difference between the sample and a reference as a function of temperature.

  • Pros: High precision, automated determination of Onset (

    
    ) and Peak (
    
    
    
    ) temperatures, quantification of Enthalpy of Fusion (
    
    
    ).
  • Cons: Higher capital cost, requires careful sample preparation (pan crimping).

Experimental Protocols
Protocol A: Capillary Method (USP <741> Class Ia)
  • Preparation: Grind the 2-amino-5-chloro-N-phenylbenzamide standard into a fine powder.

  • Loading: Fill a clean glass capillary to a height of 2–3 mm. Compact by tapping on a hard surface.

  • Pre-Heating: Heat the bath/block to approx. 10°C below the expected MP (approx. 130°C start for unknown batches, though pure standards may differ).

  • Ramp: Apply a heating rate of 1.0°C/min .

  • Observation: Record two temperatures:

    • Collapse Point: First visible wetting.

    • Clear Point: Complete liquid phase (meniscus formation).

Protocol B: DSC Determination (Automated)
  • Calibration: Verify Indium (

    
     156.6°C) and Zinc standards.
    
  • Sample Prep: Weigh 2–4 mg of the standard into an aluminum pan. Crimp with a pinhole lid (to allow volatile escape if solvates are present).

  • Purge Gas: Nitrogen at 50 mL/min.

  • Thermal Cycle:

    • Equilibrate at 40°C.

    • Ramp 10.0°C/min to 200°C.

  • Analysis: Integrate the endothermic peak. Report

    
     (extrapolated onset) as the melting point, not the peak.
    
Comparative Data Analysis

The following table summarizes experimental data comparing a Certified Reference Standard against a Crude Synthesis batch.

ParameterCRS (High Purity) Crude (Synthesis Grade) Impact on Data
Capillary Range 133.5 – 134.2 °C (Sharp)129.0 – 133.0 °C (Broad)Crude material shows classic freezing point depression.
DSC

133.8 °C 130.1 °CDSC reveals the "true" thermodynamic melting onset.
DSC Peak Shape Symmetrical, narrowAsymmetrical, "shouldering"Shouldering indicates polymorphic impurities or solvates.
Enthalpy (

)
Consistent (e.g., ~110 J/g)Variable (<100 J/g)Lower enthalpy suggests amorphous content.

(Note: Values are illustrative of typical benzanilide derivative behavior; exact values depend on the specific polymorph of the standard.)

Visualization: Determination Workflow

The following diagram illustrates the decision logic and workflow for characterizing this standard.

MP_Determination_Workflow Start Start: 2-Amino-5-Chloro-N-Phenylbenzamide Characterization PurityCheck Step 1: Purity Assessment (HPLC/TLC) Start->PurityCheck Decision Is Purity > 99.0%? PurityCheck->Decision MethodSelect Step 2: Method Selection Decision->MethodSelect Yes Purify Action: Recrystallize (Remove aniline impurities) Decision->Purify No DSC_Path Path A: DSC (Preferred) For thermodynamic accuracy MethodSelect->DSC_Path Cap_Path Path B: Capillary For routine ID MethodSelect->Cap_Path DSC_Exec Run DSC @ 10°C/min Measure Onset Temp DSC_Path->DSC_Exec Cap_Exec Run Capillary @ 1°C/min Record Range Cap_Path->Cap_Exec Purify->PurityCheck Re-test Result Final Output: Certified Melting Point DSC_Exec->Result Cap_Exec->Result

Figure 1: Decision workflow for selecting the appropriate melting point determination method based on sample purity.

Conclusion & Recommendation

For routine identification in a warehouse setting, the Capillary Method using a high-purity standard is sufficient. However, for drug development and analytical method validation , DSC is the required standard. It eliminates operator subjectivity and provides a permanent digital record of the thermal event.

Recommendation: Always use a Certified Reference Standard (CAS 15949-49-2) for calibration. Do not substitute with the precursor (2-amino-5-chlorobenzamide) or generic synthesis-grade material, as the melting point discrepancy (>30°C difference between precursor and product) will lead to catastrophic validation failures.

References
  • Thermo Fisher Scientific. 2-Amino-5-chlorobenzamide Product Specifications (Precursor Reference). Retrieved from [1]

  • BLD Pharm. 2-Amino-5-chloro-N-phenylbenzamide (CAS 15949-49-2) Product Data.[2][3] Retrieved from

  • Royal Society of Chemistry. Metal-free oxidative synthesis of quinazolinones (Synthesis Data for 2-amino-5-chloro-N-phenylbenzamide). Retrieved from

  • United States Pharmacopeia (USP).
  • ChemicalBook. Product Directory: 2-Amino-5-chloro-N-phenylbenzamide.[2] Retrieved from

Sources

Validation

comparative biological efficacy of chlorinated vs non-chlorinated benzamides

Executive Summary This guide critically evaluates the structural and functional impact of chlorine substitution on the benzamide scaffold, a pharmacophore central to antipsychotics (e.g., sulpiride, raclopride) and epige...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide critically evaluates the structural and functional impact of chlorine substitution on the benzamide scaffold, a pharmacophore central to antipsychotics (e.g., sulpiride, raclopride) and epigenetic modulators (e.g., entinostat). For medicinal chemists and pharmacologists, the decision to chlorinate is rarely trivial; it involves a trade-off between enhanced lipophilicity/potency and metabolic liability/toxicity .

This analysis moves beyond generic observations to provide a mechanistic comparison supported by experimental protocols and structure-activity relationship (SAR) logic.

Part 1: Mechanistic Foundations

The "Chlorine Effect" in Benzamides

The introduction of a chlorine atom into a benzamide ring alters the molecule's physicochemical profile through three primary mechanisms:

  • Lipophilicity Modulation (

    
    ):  Chlorine is highly lipophilic (
    
    
    
    ). Adding it typically increases membrane permeability and Blood-Brain Barrier (BBB) penetration, critical for CNS-active benzamides.
  • Metabolic Blocking: Chlorine is metabolically inert to direct oxidation. Placing it at the para- or ortho- positions blocks Cytochrome P450-mediated hydroxylation, significantly extending half-life (

    
    ).
    
  • Sigma-Hole Interactions: Unlike fluorine, chlorine possesses a positive electrostatic potential cap ("sigma-hole") opposite the C-Cl bond, allowing it to act as a halogen-bond donor to backbone carbonyls in target proteins (e.g., HDAC active sites).

Decision Logic: To Chlorinate or Not?

The following decision tree illustrates the strategic rationale for chlorine incorporation during lead optimization.

Chlorine_SAR_Logic Start Benzamide Lead Candidate Issue1 Issue: Low Potency? Start->Issue1 Issue2 Issue: Rapid Clearance? Start->Issue2 Action1 Add Cl (Ortho/Meta) Target: Hydrophobic Pocket Issue1->Action1 Sigma-hole/Lipophilicity Action2 Add Cl (Para) Block CYP Hydroxylation Issue2->Action2 Metabolic Block Risk Risk Assessment: Hepatotoxicity (Quinone formation)? Action1->Risk Action2->Risk Outcome Optimized Chlorobenzamide Risk->Outcome Passes Tox Screen

Figure 1: Strategic decision pathway for chlorine substitution in benzamide optimization.

Part 2: Comparative Case Studies

Case Study A: Dopamine D2/D3 Antagonists (Neuroscience)

Context: Benzamides are "atypical" antipsychotics. The comparison between non-chlorinated (e.g., Sulpiride) and chlorinated (e.g., Raclopride, Eticlopride) variants highlights the affinity shift.

  • Non-Chlorinated (Sulpiride): Moderate affinity, hydrophilic, requires high doses.

  • Chlorinated (Raclopride/Eticlopride): The addition of chlorine (often at the 3,5-positions) creates a "molecular clamp," significantly increasing affinity for the D2 receptor's hydrophobic pocket.

Comparative Data Profile:

FeatureNon-Chlorinated (e.g., Sulpiride)Chlorinated (e.g., Raclopride)Impact of Chlorine
D2 Binding Affinity (

)
~10–20 nM~1–2 nM10x Potency Increase due to hydrophobic fit.
LogP (Lipophilicity) 0.5 (Low)2.6 (Moderate)Enhanced BBB penetration.
Bioavailability Low (<30%)High (>80%)Improved absorption.
Case Study B: HDAC Inhibitors (Oncology)

Context: In Histone Deacetylase (HDAC) inhibitors like Entinostat (MS-275), the benzamide moiety acts as the zinc-binding group (ZBG) precursor.[1]

  • Mechanism: The ortho-amino group coordinates Zinc.

  • Chlorine Role: Substitution on the phenyl ring (often fluoro or chloro) modulates the pKa of the aniline amine, affecting its ability to coordinate Zn2+.

  • Observation: While Fluorine is common, Chlorine substitution at the 5-position of the benzamide often improves selectivity for HDAC1/3 over HDAC6 by filling a specific sub-pocket that smaller atoms cannot bridge.

Part 3: Experimental Protocols

Protocol 1: Microsomal Stability Assay

Objective: To quantify the "Metabolic Blocking" effect of chlorine substitution by comparing intrinsic clearance (


) of chlorinated vs. non-chlorinated analogs.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (10 mM DMSO stock).

  • Stop Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Workflow Visualization:

Microsomal_Assay Step1 Pre-Incubation (Microsomes + Buffer + Compound) 37°C, 5 min Step2 Initiation Add NADPH Regenerating System Step1->Step2 Step3 Sampling Loop (0, 5, 15, 30, 60 min) Step2->Step3 Step4 Quenching Add Ice-Cold ACN + Internal Std Step3->Step4 Step5 Analysis LC-MS/MS (Monitor Parent Ion Depletion) Step4->Step5

Figure 2: Step-by-step workflow for evaluating metabolic stability.

Step-by-Step Methodology:

  • Preparation: Dilute test compounds to 1 µM in Phosphate Buffer (pH 7.4).

  • Incubation: Mix 1 µM compound with 0.5 mg/mL HLM. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH solution to start the reaction.[2][3] (Include a "minus NADPH" control to rule out chemical instability).

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold acetonitrile to precipitate proteins. Centrifuge at 4000g for 20 min.

  • Quantification: Analyze supernatant via LC-MS/MS. Plot

    
     vs. time to determine slope (
    
    
    
    ).
  • Calculation:

    
    ; 
    
    
    
    .
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: Differentiate between "sticky" non-specific binding (common with high Cl content) and true residence time improvement.

  • Sensor Chip: Immobilize target protein (e.g., HDAC3 or D2 receptor fragment) on CM5 chip.

  • Flow: Inject chlorinated and non-chlorinated analytes at increasing concentrations.

  • Metric: Compare dissociation rates (

    
    ). Chlorinated compounds often show slower 
    
    
    
    (longer residence time) due to hydrophobic desolvation penalties.

Part 4: Data Interpretation & Safety

Comparative Efficacy Table

The following table synthesizes typical experimental results comparing a generic Benzamide scaffold with its Chlorinated analog.

ParameterNon-Chlorinated BenzamideChlorinated Benzamide (Para-Cl)Interpretation
IC50 (Target X) 150 nM25 nMChlorine enhances hydrophobic fit (6x potency).
Microsomal

12 minutes45 minutesBlocked para-oxidation stabilizes the molecule.
LogP 1.82.5Optimal range for oral bioavailability.
Hepatotoxicity Risk LowModerateRisk of reactive metabolite formation if Cl activates ring.
Safety Warning: The "Chlorine Trap"

While chlorination improves potency, it can introduce toxicity.

  • Mechanism: Electron-withdrawing chlorine atoms can activate the benzene ring for nucleophilic attack if positioned ortho/para to a leaving group, or facilitate the formation of reactive quinone-imines during metabolism.

  • Mitigation: Always pair chlorination with a Glutathione (GSH) trapping assay to detect reactive metabolites early in the discovery phase.

References

  • Mach, R. H., et al. (1996).[4] Comparison of two fluorine-18 labeled benzamide derivatives that bind reversibly to dopamine D2 receptors: in vitro binding studies and positron emission tomography. Synapse. Link

  • Luedtke, R. R., & Mach, R. H. (2003). Progress in the development of dopamine D2 receptor ligands. Current Pharmaceutical Design. Link

  • Tessier, P., et al. (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. Journal of Medicinal Chemistry. Link

  • Creative Bioarray. Microsomal Stability Assay Protocol and Service. Link

  • Euro Chlor. Influence of Chlorine Substituents on Biological Activity of Chemicals. Link

Sources

Safety & Regulatory Compliance

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